JMS-17-2 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H27Cl2N3O |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride |
InChI |
InChI=1S/C25H26ClN3O.ClH/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30;/h1-3,5-11,15,20H,4,12-14,16-18H2;1H |
InChIキー |
UAGOSAKAAICKNK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O.Cl |
製品の起源 |
United States |
Foundational & Exploratory
a detailed explanation of the mechanism of action of JMS-17-2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1.[1][2][3] Emerging as a promising therapeutic agent, its primary mechanism of action lies in the disruption of the CX3CL1 (fractalkine) - CX3CR1 signaling axis, a pathway implicated in the progression of various diseases, most notably in the metastatic seeding and colonization of cancer cells.[1][4][5] This technical guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of JMS-17-2, supported by available quantitative data, experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Antagonism of CX3CR1
JMS-17-2 functions as a direct antagonist of the CX3CR1 receptor, a G-protein coupled receptor (GPCR).[4][6] Its sole ligand is the chemokine CX3CL1, also known as fractalkine. The interaction between CX3CL1 and CX3CR1 plays a crucial role in mediating cell migration, adhesion, and survival in various physiological and pathological processes. In the context of cancer, particularly breast cancer, the overexpression of CX3CR1 on tumor cells facilitates their extravasation from the bloodstream and subsequent seeding in distant organs, such as the skeleton.[1][7]
JMS-17-2 competitively binds to CX3CR1, thereby preventing the binding of its endogenous ligand, CX3CL1. This blockade effectively inhibits the downstream signaling cascade initiated by receptor activation. A key consequence of this inhibition is the suppression of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[3][4] The inhibition of ERK phosphorylation by JMS-17-2 has been demonstrated to be dose-dependent.[4]
Signaling Pathway
The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, on the surface of a cancer cell triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the central pathways activated is the MAPK/ERK pathway. This cascade ultimately promotes gene expression that drives cell migration, proliferation, and survival, all critical processes for metastatic colonization. JMS-17-2, by blocking the initial ligand-receptor interaction, effectively shuts down this pro-metastatic signaling.
Quantitative Data
The potency of JMS-17-2 as a CX3CR1 antagonist has been quantified in preclinical studies. This data is crucial for understanding its therapeutic potential and for guiding further drug development.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.32 nM | - | pERK Inhibition | [2][8] |
| Chemotaxis IC50 | ~10 nM | - | Cell Migration | [9] |
Effects on Cancer Metastasis
The primary therapeutic application of JMS-17-2 investigated to date is in the context of cancer metastasis. By inhibiting CX3CR1, JMS-17-2 has been shown to impair the seeding and colonization of breast cancer cells.[1][4] In preclinical models, administration of JMS-17-2 has led to a significant reduction in the number of tumor foci and the overall tumor burden.[7]
Experimental Workflow for In Vivo Metastasis Model
A common experimental workflow to evaluate the efficacy of JMS-17-2 in a preclinical breast cancer metastasis model is as follows:
Interaction with Cytochrome P450 and Lipid Metabolism
Currently, there is a lack of specific published data detailing the direct effects of this compound on cytochrome P450 (CYP) enzymes or its direct involvement in lipid metabolism pathways. While altered lipid metabolism is a known hallmark of aggressive cancers, and CYP enzymes are critical for drug metabolism, the specific interactions of JMS-17-2 with these systems have not been characterized in the available scientific literature. Further research is warranted to elucidate any potential drug-drug interactions or effects on cellular metabolic reprogramming.
Experimental Protocols
ERK Phosphorylation Inhibition Assay
Objective: To determine the in vitro potency of JMS-17-2 in inhibiting CX3CL1-induced ERK phosphorylation.
Methodology:
-
Cell Culture: SKBR3 breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.[4]
-
Starvation: Cells are serum-starved for a specified period (e.g., 24 hours) to reduce basal levels of ERK phosphorylation.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of JMS-17-2 for a defined time.
-
Ligand Stimulation: Cells are then stimulated with a fixed concentration of recombinant human CX3CL1 (e.g., 50 nM) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.[4]
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Metastasis Model
Objective: To evaluate the in vivo efficacy of JMS-17-2 in reducing metastatic tumor burden.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
-
Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) engineered to express a reporter gene (e.g., luciferase) are prepared for injection.
-
Cell Inoculation: A suspension of cancer cells is injected into the left cardiac ventricle of the mice to model hematogenous dissemination.
-
Treatment Regimen: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of JMS-17-2 (e.g., 10 mg/kg, twice daily), while the control group receives a vehicle solution.[2][7]
-
Tumor Burden Monitoring: Metastatic tumor growth is monitored non-invasively at regular intervals (e.g., weekly) using bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., bones, lungs, liver) are harvested for ex vivo imaging and histological analysis to quantify the number and size of metastatic lesions.
Conclusion
This compound exerts its primary mechanism of action as a potent and selective antagonist of the CX3CR1 receptor. By inhibiting the CX3CL1/CX3CR1 signaling axis, it effectively suppresses downstream pathways, such as ERK phosphorylation, which are critical for cancer cell migration and invasion. This mechanism has demonstrated significant therapeutic potential in preclinical models of breast cancer metastasis. While its core mechanism is well-defined, further investigation is required to understand its potential interactions with drug-metabolizing enzymes and its broader effects on cellular metabolism. The continued development and study of JMS-17-2 and similar CX3CR1 antagonists hold promise for novel therapeutic strategies against metastatic diseases.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tissue-specific Role of CX3CR1 Expressing Immune Cells and Their Relationships with Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. grantome.com [grantome.com]
In Vivo Pharmacokinetic and Pharmacodynamic Profile of JMS-17-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] In preclinical in vivo models, JMS-17-2 has demonstrated significant anti-metastatic and anti-tumor activity, primarily through the inhibition of cancer cell seeding and colonization. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data for JMS-17-2, detailed experimental methodologies, and an exploration of its mechanism of action through the CX3CL1-CX3CR1 signaling pathway.
Pharmacokinetic Profile
The in vivo pharmacokinetic profile of this compound has been partially characterized in murine models. Following a single intraperitoneal (i.p.) administration, JMS-17-2 is absorbed and reaches systemic circulation.
Table 1: Pharmacokinetic Parameters of JMS-17-2 in Mice
| Parameter | Value | Dose | Route of Administration | Animal Model | Formulation |
| Blood Concentration (at 1 hour) | 89 ng/mL (210 nM) | 10 mg/kg | Intraperitoneal (i.p.) | Mice | 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, 10% Solutol HS15 in sterile ddH₂O |
A complete pharmacokinetic profile including Cmax, Tmax, AUC, and half-life is not publicly available at this time.
Pharmacodynamic Profile
JMS-17-2 exerts its pharmacodynamic effects by antagonizing the CX3CR1 receptor, leading to a reduction in tumor growth and metastasis.
In Vivo Efficacy
In preclinical models of breast cancer, JMS-17-2 has shown significant efficacy in reducing tumor burden and preventing metastasis.
Table 2: In Vivo Efficacy of JMS-17-2 in Murine Models
| Efficacy Endpoint | Result | Dose and Regimen | Animal Model | Cancer Cell Line |
| Skeletal Disseminated Tumor Cells (DTCs) | Significant decrease | 10 mg/kg i.p. (single or pre-incubation) | Mice | MDA-231 |
| Tumor Growth (Established Metastases) | Dramatic reduction in tumors in skeleton and visceral organs | 10 mg/kg i.p., twice daily for 3 weeks | SCID Mice | MDA-231-luc |
Mechanism of Action
JMS-17-2 is a selective antagonist of CX3CR1 with a high potency, exhibiting an IC50 of 0.32 nM.[2] The binding of the chemokine CX3CL1 (fractalkine) to its receptor CX3CR1 on cancer cells triggers downstream signaling pathways that promote cell survival, proliferation, and migration. JMS-17-2 competitively blocks this interaction, thereby inhibiting these pro-tumorigenic signals. A key downstream effect of CX3CR1 activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is a critical node in the MAPK signaling pathway. In vitro studies have confirmed that JMS-17-2 causes a dose-dependent inhibition of ERK phosphorylation in breast cancer cells.[1]
Experimental Protocols
The following sections detail the methodologies used in the in vivo evaluation of this compound.
Animal Models
In vivo studies have primarily utilized immunodeficient mouse strains, such as SCID mice, to allow for the xenografting of human breast cancer cell lines.[2]
Drug Formulation and Administration
This compound for in vivo use was formulated in a vehicle consisting of 10% dimethylacetamide (DMAC), 10% tetraethylene glycol, and 10% Solutol HS15 in sterile ddH₂O.[1] Administration was performed via intraperitoneal (i.p.) injection.
Pharmacokinetic Analysis
Blood samples were collected at designated time points following drug administration. A single reported study collected blood via cardiac puncture at one hour post-dose.[1] The concentration of JMS-17-2 in the blood was determined by an external analytical laboratory.
In Vivo Efficacy Studies
Human breast cancer cells (e.g., MDA-231) were inoculated into mice. JMS-17-2 was administered either by pre-incubating the cancer cells with the compound before inoculation or by i.p. injection into the animals prior to and after cell inoculation. The presence of disseminated tumor cells in target organs, such as the bone, was assessed 24 hours later.[1]
Human breast cancer cells engineered to express luciferase (e.g., MDA-231-luc) were injected into the left cardiac ventricle of SCID mice to establish metastases. One week after injection, animals were randomized into treatment and control groups. JMS-17-2 (10 mg/kg) or vehicle was administered i.p. twice daily for the duration of the study (e.g., three weeks). Tumor growth and burden were monitored weekly using in vivo bioluminescence imaging.[1]
Signaling Pathways and Visualizations
CX3CL1-CX3CR1 Signaling Pathway
The CX3CL1-CX3CR1 signaling axis plays a crucial role in cancer progression. The binding of CX3CL1 to CX3CR1, a G-protein coupled receptor, activates multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to promoting cancer cell proliferation, survival, and migration.
Caption: CX3CL1-CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of JMS-17-2 in a model of established metastasis.
Caption: Workflow for evaluating JMS-17-2 efficacy in an established metastasis model.
Conclusion
This compound is a promising anti-cancer agent that effectively targets the CX3CL1-CX3CR1 axis. In vivo studies have demonstrated its ability to reduce tumor growth and metastasis in preclinical models of breast cancer. The available data on its pharmacokinetic and pharmacodynamic profile provide a strong rationale for its further development. Future studies should aim to fully characterize its pharmacokinetic properties to establish a clear dose-exposure-response relationship and to further elucidate the downstream molecular consequences of CX3CR1 inhibition in vivo.
References
- 1. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
JMS-17-2 hydrochloride selectivity for CX3CR1 over other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of JMS-17-2 hydrochloride, a potent antagonist of the CX3C chemokine receptor 1 (CX3CR1). This document compiles available quantitative data, outlines key experimental protocols for assessing its activity, and visualizes critical signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
This compound has been identified as a highly potent and selective antagonist for CX3CR1.[1][2][3] The primary measure of its potency is its half-maximal inhibitory concentration (IC50), which has been determined to be in the sub-nanomolar range for CX3CR1.[1][2][3]
Selectivity is a critical attribute for any therapeutic candidate, ensuring that its biological effects are mediated through the intended target, thereby minimizing off-target effects. The selectivity of JMS-17-2 has been assessed against other chemokine receptors, demonstrating a significant preference for CX3CR1.
| Target Receptor | Ligand/Antagonist | Assay Type | Potency (IC50) | Selectivity vs. Other Receptors | Reference |
| CX3CR1 | JMS-17-2 | ERK Phosphorylation Inhibition | 0.32 nM | Highly Selective | [4] |
| CXCR1 | JMS-17-2 | Functional Assay | > 1 µM (inactive) | > 3125-fold vs. CX3CR1 | [4] |
| CXCR2 | JMS-17-2 | Functional Assay | > 1 µM (inactive) | > 3125-fold vs. CX3CR1 | [4] |
| CXCR4 | JMS-17-2 | Western Blot Analysis (Signaling) | Inactive | Not Quantified | [4] |
Note: A comprehensive quantitative selectivity panel of JMS-17-2 against a broader range of chemokine receptors (e.g., CCR1, CCR2, CCR5) is not publicly available in the cited literature. The data presented here is based on the initial characterization of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and selectivity of JMS-17-2.
ERK Phosphorylation Inhibition Assay
This assay is a cornerstone for determining the functional antagonism of JMS-17-2 on CX3CR1 signaling. The activation of CX3CR1 by its ligand, fractalkine (FKN), leads to the phosphorylation of extracellular signal-regulated kinase (ERK). JMS-17-2's ability to inhibit this phosphorylation is a direct measure of its antagonistic activity.
Methodology:
-
Cell Culture: SKBR3 breast cancer cells, which endogenously express CX3CR1, are cultured in an appropriate medium.
-
Cell Stimulation: Cells are stimulated with a fixed concentration of fractalkine (e.g., 50 nM) to induce a robust ERK phosphorylation signal.
-
Antagonist Treatment: Prior to stimulation with fractalkine, cells are pre-incubated with varying concentrations of this compound.
-
Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. The percentage of inhibition at each concentration of JMS-17-2 is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
Chemotaxis Assay
This assay assesses the ability of JMS-17-2 to block the migration of cells towards a chemoattractant gradient of fractalkine, a key function of the CX3CR1/FKN axis.
Methodology:
-
Cell Preparation: MDA-MB-231 breast cancer cells are starved overnight to reduce basal migration.
-
Transwell Setup:
-
Transwell inserts with an 8-µm pore size are used.
-
The lower chamber of the transwell plate is filled with serum-free medium containing fractalkine (e.g., 50 nM) as the chemoattractant.
-
The upper chamber is seeded with the starved cells in serum-free medium.
-
-
Antagonist Treatment: For inhibition experiments, cells in the upper chamber are pre-incubated with various concentrations of this compound. The same concentrations are also added to the lower chamber along with fractalkine.
-
Incubation: The plate is incubated for a set period (e.g., 6 hours) at 37°C to allow for cell migration.
-
Cell Staining and Counting:
-
Non-migrated cells on the upper surface of the insert membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI for nuclear staining).
-
The number of migrated cells is counted in several random microscopic fields.
-
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards fractalkine alone. The results are often expressed as a percentage of inhibition.[4]
Mandatory Visualization
CX3CR1 Signaling Pathway
Caption: CX3CR1 signaling pathway and the antagonistic action of JMS-17-2.
Experimental Workflow: ERK Phosphorylation Inhibition Assay
Caption: Workflow for determining JMS-17-2 IC50 via ERK phosphorylation assay.
Logical Diagram: Selectivity of JMS-17-2
Caption: Logical framework demonstrating the selectivity of JMS-17-2 for CX3CR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Discovery and Development of JMS-17-2 Hydrochloride: A CX3CR1 Antagonist for Metastasis Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in oncology have underscored the critical role of chemokine signaling in cancer progression and metastasis. One such pathway, the CX3CL1/CX3CR1 axis, has been identified as a key mediator in the dissemination of various cancers, including breast cancer. This technical guide delves into the discovery and development of JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Initially synthesized and characterized for its ability to impair metastatic seeding and colonization, JMS-17-2 has demonstrated significant preclinical efficacy in blocking the lodging of circulating tumor cells (CTCs) to secondary sites.[1][2] This document provides a comprehensive overview of the available quantitative data, experimental methodologies, and the underlying signaling pathways associated with JMS-17-2's mechanism of action.
Introduction: Targeting the CX3CR1 Axis in Cancer Metastasis
The chemokine receptor CX3CR1 and its exclusive ligand, fractalkine (CX3CL1), play a crucial role in cell migration and adhesion, processes that are hijacked by cancer cells to facilitate metastasis.[][4] Elevated expression of CX3CR1 has been observed in human breast tumors and their skeletal metastases, correlating with poor patient prognosis.[2][5] This observation has positioned CX3CR1 as a promising therapeutic target for preventing or mitigating metastatic disease.[2][5] JMS-17-2 was developed to antagonize the interaction between CX3CL1 and CX3CR1, thereby inhibiting the downstream signaling cascades that promote cancer cell extravasation and colonization in distant organs.[1][6]
Discovery and Pharmacological Profile of JMS-17-2
JMS-17-2 was identified through a pharmacophore-based design strategy, starting from a known CCR1 antagonist that also showed activity against the cytomegalovirus receptor US28, a receptor that also binds fractalkine.[1] This led to the synthesis of a novel compound with potent and selective antagonistic activity against CX3CR1.[1]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for JMS-17-2.
| Parameter | Value | Assay | Reference |
| IC | 0.32 nM | CX3CR1 Antagonism | [7][8] |
Table 1: In Vitro Potency of JMS-17-2
| Animal Model | Dosage | Administration | Key Findings | Reference |
| SCID Mice with MDA-231 Xenograft | 10 mg/kg | Intraperitoneal (i.p.), twice daily for 3 weeks | Dramatic reduction of tumors in both skeleton and visceral organs. | [7][8] |
| Mice with MDA-231 Cells | 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in skeletal Disseminated Tumor Cells (DTCs) 24 hours after cancer cell inoculation. | [1] |
| Mice with MDA-231 Cells | 10 nM (pre-incubation) | Pre-incubation of cells prior to inoculation | Comparable and significant decrease in skeletal DTCs. | [1] |
Table 2: In Vivo Efficacy of JMS-17-2
Mechanism of Action: Inhibition of the FKN/CX3CR1 Signaling Pathway
JMS-17-2 exerts its anti-metastatic effects by blocking the activation of CX3CR1 by its ligand, fractalkine (FKN). This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][4] The inhibition of ERK phosphorylation has been shown to correlate with a significant reduction in the migration of breast cancer cells.[1][4]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the developing institutions, the published literature provides sufficient information to outline the key experimental methodologies used to characterize JMS-17-2.
ERK Phosphorylation Inhibition Assay
This assay is crucial for determining the functional antagonism of CX3CR1 by JMS-17-2.
-
Cell Line: SKBR3 human breast cancer cells.[1]
-
Procedure:
-
Cells are serum-starved for four hours.
-
Cells are pre-incubated with varying concentrations of JMS-17-2 (e.g., 10 nM) for 30 minutes at 37°C.[1]
-
Cells are then stimulated with 50 nM recombinant human fractalkine (FKN) for 5 minutes.[1]
-
Cell lysates are collected using a single detergent lysis buffer containing phosphatase inhibitors.[1]
-
Protein concentration is determined, and lysates are subjected to SDS-PAGE and Western Blotting.
-
Blots are probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK to determine the extent of inhibition.
-
In Vivo Metastasis Model
This model assesses the efficacy of JMS-17-2 in preventing the seeding of circulating tumor cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.[7]
-
Cell Line: MDA-MB-231 human breast cancer cells, engineered to express fluorescent and bioluminescent markers.[1]
-
Procedure:
-
Treatment Groups:
-
MDA-231 cells are inoculated into the mice, for example, via intracardiac injection.[1]
-
Tumor growth and dissemination are monitored by in vivo bioluminescence imaging for a set period (e.g., two weeks).[1]
-
Post-necropsy, tissues such as bone are harvested and examined by multispectral fluorescence microscopy to detect and quantify disseminated tumor cells.[1]
-
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate for the targeted therapy of metastatic breast cancer. Its potent and selective antagonism of CX3CR1 effectively inhibits key signaling pathways responsible for tumor cell migration and colonization. The in vivo data demonstrating a significant reduction in metastatic seeding further validates the therapeutic potential of targeting the CX3CL1/CX3CR1 axis. Future research should focus on comprehensive pharmacokinetic and toxicological profiling of JMS-17-2 to facilitate its translation into clinical trials. Furthermore, exploring the efficacy of JMS-17-2 in other CX3CR1-implicated cancers and in combination with standard-of-care chemotherapies could broaden its therapeutic application. The continued development of CX3CR1 antagonists like JMS-17-2 offers a novel and effective strategy to prevent or contain the progression of metastatic disease in cancer patients.[2]
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. JMS-17-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. JMS-17-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to JMS-17-2 Hydrochloride: A Potent CX3CR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1). This document is intended for researchers and professionals in the fields of oncology, immunology, and drug development who are interested in the therapeutic potential of targeting the CX3CL1/CX3CR1 axis.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrrolo[1,2-a]quinoxalin-4(5H)-one class of compounds. Its chemical name is 5-[3-[4-(4-Chlorophenyl)-1-piperidinyl]propyl]pyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride.
Chemical Structure:
Caption: Chemical structure of JMS-17-2.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.
| Property | Value |
| Molecular Formula | C₂₅H₂₆ClN₃O·HCl |
| Molecular Weight | 456.41 g/mol |
| CAS Number | 2341841-07-2 |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. |
| Storage | Desiccate at room temperature. |
Mechanism of Action and Biological Activity
JMS-17-2 is a potent and selective antagonist of the CX3CR1 receptor, with a reported IC50 of 0.32 nM.[1][2] CX3CR1 is the unique receptor for the chemokine CX3CL1 (fractalkine), and their interaction plays a crucial role in the migration and adhesion of various cell types, including cancer cells and immune cells.
By blocking the binding of CX3CL1 to CX3CR1, JMS-17-2 inhibits the downstream signaling pathways activated by this receptor. A key pathway affected is the mitogen-activated protein kinase (MAPK) cascade, as evidenced by the inhibition of fractalkine-induced ERK phosphorylation.[3][4] This inhibition of CX3CR1 signaling has significant implications for cancer metastasis.
CX3CR1 Signaling Pathway
The following diagram illustrates the canonical CX3CR1 signaling pathway and the point of intervention by this compound.
Caption: CX3CR1 signaling and this compound inhibition.
In Vitro and In Vivo Activity
JMS-17-2 has demonstrated significant anti-metastatic effects in preclinical studies. In vitro, it decreases the migration of breast cancer cells.[3][4] In vivo studies using breast cancer metastasis models have shown that JMS-17-2 inhibits the seeding of circulating tumor cells into bone and reduces the overall tumor burden.[3] Administration of JMS-17-2 at 10 mg/kg intraperitoneally twice a day for three weeks resulted in a dramatic reduction of tumors in both the skeleton and visceral organs in SCID mice.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Potency
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | - | 0.32 nM | [1][2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Dosage | Observation | Reference |
| Tumor Burden Reduction | SCID mice | 10 mg/kg, i.p., twice daily for 3 weeks | Dramatic reduction in skeletal and visceral tumors | [1][2] |
| Plasma Concentration (1 hr post-dose) | Mice | 10 mg/kg, i.p. | 89 ng/mL (approximately 195 nM) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
ERK Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of JMS-17-2 on CX3CL1-induced ERK phosphorylation in cancer cells.
Caption: Workflow for the ERK Phosphorylation Assay.
Methodology:
-
Cell Culture and Starvation: Breast cancer cells (e.g., SKBR3) are seeded in appropriate culture plates and grown to a suitable confluency. The cells are then serum-starved overnight to reduce basal levels of ERK phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with a known concentration of CX3CL1 (e.g., 50 nM) for a short duration (e.g., 5-10 minutes) to induce ERK phosphorylation.[5]
-
Lysis and Protein Quantification: After stimulation, the cells are washed and lysed to extract total protein. The protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of JMS-17-2.
Cell Migration (Chemotaxis) Assay
This protocol measures the ability of JMS-17-2 to inhibit the migration of cancer cells towards a chemoattractant.
Methodology:
-
Chamber Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with media containing a chemoattractant (e.g., CX3CL1 or serum).
-
Cell Seeding: Cancer cells, which have been serum-starved, are resuspended in serum-free media containing different concentrations of this compound. The cell suspension is then added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Cell Removal and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
Quantification: The stained cells are visualized and counted under a microscope. Alternatively, the dye can be eluted, and the absorbance measured to quantify the number of migrated cells.
In Vivo Breast Cancer Metastasis Model
This protocol describes an in vivo model to evaluate the efficacy of JMS-17-2 in preventing cancer metastasis.
Caption: Workflow for the In Vivo Metastasis Model.
Methodology:
-
Cell Inoculation: Human breast cancer cells (e.g., MDA-MB-231), often engineered to express a reporter gene like luciferase for in vivo imaging, are injected into immunodeficient mice (e.g., SCID mice). The injection route can be intracardiac to model widespread metastasis or into the tail vein for lung metastasis.
-
Treatment Regimen: The mice are then treated with this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or a vehicle control. Treatment can be initiated prior to, at the same time as, or after tumor cell inoculation, depending on the experimental question (prevention vs. treatment of metastasis).
-
Monitoring Metastasis: The development and progression of metastatic lesions are monitored regularly using non-invasive imaging techniques such as bioluminescence imaging.
Conclusion
This compound is a highly potent and selective antagonist of the CX3CR1 receptor with demonstrated efficacy in preclinical models of breast cancer metastasis. Its ability to inhibit key signaling pathways involved in cell migration and survival makes it a promising candidate for further investigation as a therapeutic agent for the treatment of metastatic cancers. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
In Silico Investigation of JMS-17-2 Hydrochloride's Antagonistic Binding to the CX3CR1 Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth guide to the in silico modeling of the binding interaction between JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist, and its target, the CX3C chemokine receptor 1 (CX3CR1). CX3CR1, a G protein-coupled receptor (GPCR), plays a pivotal role in inflammatory diseases and cancer metastasis, making it a compelling therapeutic target.[1][2][3] Understanding the molecular basis of JMS-17-2's antagonistic action is crucial for the rational design of next-generation therapeutics. This whitepaper outlines the key signaling pathways, experimental protocols for computational modeling, and presents relevant quantitative data to facilitate further research and development in this area.
Introduction to the CX3CL1/CX3CR1 Axis and JMS-17-2
The CX3CL1 (fractalkine)-CX3CR1 axis is a unique chemokine signaling system involved in a multitude of physiological and pathological processes, including leukocyte trafficking, cell adhesion, and survival.[1][4] CX3CR1 is the sole receptor for CX3CL1, a transmembrane protein that can be cleaved to a soluble form.[1][5] Dysregulation of this axis has been implicated in various diseases, including cancer, where it facilitates metastatic seeding and colonization of tumor cells.[2][3][6]
JMS-17-2 is a novel, potent, and selective small-molecule antagonist of CX3CR1.[2][6][7][8] It has been shown to impair the metastatic seeding and colonization of breast cancer cells by inhibiting CX3CR1 signaling.[2][3][6][7] Its hydrochloride salt form, this compound, is often used in research settings.[][10]
Quantitative Data: Potency and Physicochemical Properties of JMS-17-2
The following table summarizes the key quantitative data reported for JMS-17-2 and its interaction with CX3CR1.
| Parameter | Value | Description | Reference(s) |
| IC50 (pERK) | 0.32 nM | Half-maximal inhibitory concentration for the inhibition of fractalkine-induced ERK phosphorylation. | [8][11][12] |
| IC50 (Chemotaxis) | ~10 nM | Half-maximal inhibitory concentration for the inhibition of cancer cell migration. | [11] |
| Molecular Formula | C25H26ClN3O·HCl | --- | [][10] |
| Molecular Weight | 456.41 g/mol | --- | [][10] |
CX3CR1 Signaling Pathway and Mechanism of JMS-17-2 Antagonism
CX3CR1, a typical seven-transmembrane GPCR, couples to heterotrimeric G proteins, primarily of the Gαi family.[1] Upon binding of its endogenous ligand, CX3CL1, CX3CR1 undergoes a conformational change, leading to the activation of downstream signaling cascades. These pathways, including the ERK/MAPK and PI3K/Akt pathways, are crucial for cell survival, proliferation, and migration.[13][14][15] JMS-17-2, as a CX3CR1 antagonist, blocks these signaling events by preventing the initial ligand-induced receptor activation.
Below is a diagram illustrating the canonical CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
Experimental Protocol: In Silico Modeling of JMS-17-2 Binding to CX3CR1
This section details a generalized protocol for performing molecular docking and analysis of JMS-17-2 binding to the CX3CR1 receptor.
Receptor and Ligand Preparation
-
Receptor Structure Acquisition:
-
Obtain the cryo-electron microscopy structure of the human CX3CR1 in complex with its ligand and G protein (PDB ID: 7XBX) from the RCSB Protein Data Bank.[16]
-
For modeling the antagonist-bound state, the endogenous ligand and G protein should be removed from the structure.
-
-
Receptor Preparation:
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE, UCSF Chimera), prepare the receptor structure by:
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve steric clashes.
-
-
-
Ligand Structure Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemDraw.
-
Generate a low-energy 3D conformation of the ligand and assign correct protonation states at physiological pH.
-
Molecular Docking
-
Binding Site Definition:
-
Define the binding pocket on the CX3CR1 receptor. This can be guided by the location of the co-crystallized ligand in the original PDB structure or by using binding site prediction algorithms. The binding site is typically located within the transmembrane helical bundle.
-
-
Docking Simulation:
-
Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.[17]
-
These programs will explore various possible conformations and orientations (poses) of JMS-17-2 within the defined binding site of CX3CR1.
-
The docking algorithm will score and rank the generated poses based on a scoring function that estimates the binding affinity.
-
Post-Docking Analysis
-
Pose Selection:
-
Analyze the top-ranked docking poses. The best pose is typically the one with the lowest predicted binding energy and one that forms plausible intermolecular interactions with the receptor.
-
-
Interaction Analysis:
-
Visualize the binding mode of the selected pose to identify key intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Identify the key amino acid residues in the CX3CR1 binding pocket that are involved in the interaction with JMS-17-2.
-
-
Molecular Dynamics (MD) Simulation (Optional but Recommended):
-
To assess the stability of the docked complex and to gain insights into the dynamic nature of the interaction, perform all-atom MD simulations.[18][19]
-
The simulation will provide information on the flexibility of the ligand and receptor, the stability of the identified interactions over time, and can be used to calculate a more accurate binding free energy.
-
Workflow for In Silico Modeling
The following diagram outlines the general workflow for the in silico modeling of JMS-17-2 binding to CX3CR1.
Logical Relationship: JMS-17-2 Mechanism in Cancer Metastasis
The diagram below illustrates the logical relationship of how JMS-17-2's antagonism of CX3CR1 disrupts the process of cancer cell metastasis.
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between small-molecule inhibitors and their protein targets. This technical guide outlines a comprehensive framework for studying the binding of this compound to the CX3CR1 receptor. The provided protocols and diagrams serve as a valuable resource for researchers aiming to elucidate the structural basis of CX3CR1 antagonism and to guide the development of novel therapeutics targeting this important chemokine receptor. Further computational and experimental validation will be crucial to refine our understanding of this interaction and to accelerate the translation of these findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Fractalkine/CX3CR1 signaling during neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. grantome.com [grantome.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 19. In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by JMS-17-2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1.[1][2][3] Emerging research has identified its significant role in impairing metastatic seeding and colonization of cancer cells, particularly in breast cancer, by modulating key downstream signaling pathways.[2][4] This technical guide provides an in-depth overview of the molecular mechanisms of JMS-17-2, focusing on its impact on downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: CX3CR1 Antagonism
JMS-17-2 functions as a competitive antagonist of CX3CR1, a G-protein coupled receptor, with a high affinity, exhibiting an IC50 of 0.32 nM.[1][3] The primary ligand for CX3CR1 is fractalkine (CX3CL1). The binding of fractalkine to CX3CR1 on cancer cells triggers intracellular signaling cascades that promote cell migration, adhesion, and survival, contributing to metastatic progression.[4][5] JMS-17-2 blocks the interaction between fractalkine and CX3CR1, thereby inhibiting these pro-metastatic cellular processes.[4]
Primary Downstream Target: The ERK/MAPK Signaling Pathway
The most well-documented downstream effect of JMS-17-2 is the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway.[4][5] Activation of CX3CR1 by its ligand typically leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK).[4] JMS-17-2 effectively blocks this activation in a dose-dependent manner.[4][5]
Quantitative Data: Inhibition of ERK Phosphorylation
| Cell Line | Treatment | Concentration | Effect on p-ERK Levels | Reference |
| SKBR3 | JMS-17-2 | Dose-dependent | Inhibition of FKN-induced ERK phosphorylation | [4] |
Experimental Protocol: Western Blotting for ERK Phosphorylation
This protocol is based on methodologies described in the cited literature.[4]
-
Cell Culture and Starvation: SKBR3 human breast cancer cells are cultured in appropriate media. Prior to stimulation, cells are serum-starved for four hours to reduce basal levels of ERK phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Cells are then stimulated with 50 nM recombinant human fractalkine (FKN) for 5 minutes to induce CX3CR1 signaling.
-
Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative levels of p-ERK, normalized to total ERK.
Signaling Pathway Diagram: CX3CR1-ERK Axis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Foundational Research Review: JMS-17-2 Hydrochloride, a Novel CX3CR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of mortality in breast cancer patients. The intricate process of tumor cell dissemination involves a complex interplay of signaling molecules and receptors that guide cancer cells to distant organs. Among these, the CX3C chemokine receptor 1 (CX3CR1) and its ligand, fractalkine (FKN), have emerged as critical players in promoting the seeding and colonization of breast cancer cells in secondary sites, particularly the bone.[1][2] This technical guide provides an in-depth review of the foundational research on JMS-17-2 hydrochloride, a potent and selective small-molecule antagonist of CX3CR1, highlighting its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.[2][3]
Core Mechanism of Action
JMS-17-2 is a novel small-molecule antagonist designed to specifically inhibit the signaling cascade initiated by the binding of FKN to CX3CR1.[3] This interaction is crucial for the migration and invasion of breast cancer cells. The primary mechanism of action of JMS-17-2 involves the blockade of the CX3CR1-mediated activation of the Extracellular signal-regulated kinase (ERK) signaling pathway.[3] By inhibiting the phosphorylation of ERK, JMS-17-2 effectively disrupts the downstream signaling events that promote cell migration and metastatic seeding.[3]
Quantitative Data Summary
The preclinical efficacy of JMS-17-2 has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from this foundational research.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.32 nM | - | CX3CR1 Antagonism | MedChemExpress |
| ERK Phosphorylation Inhibition | Dose-dependent | SKBR3 | Western Blot | [3] |
Table 1: In Vitro Activity of JMS-17-2. This table outlines the in vitro potency of JMS-17-2 in inhibiting its target and downstream signaling.
| Parameter | Dosage | Animal Model | Key Findings | Reference |
| Reduction in Skeletal Disseminated Tumor Cells (DTCs) | 10 mg/kg i.p. | Mice with MDA-231 cells | ~60% reduction in DTCs | [3] |
| Long-term Tumor Inhibition | Pre-incubation of cells with 10nM JMS-17-2 | Mice with MDA-231 cells | 7 out of 8 mice were tumor-free compared to 1 out of 7 in the control group. | [3] |
| Pharmacokinetics | 10 mg/kg i.p. | Mice | Blood levels of 89 ng/mL (210 nM) at 1 hour post-dosing. | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of JMS-17-2. This table summarizes the significant anti-metastatic effects and pharmacokinetic profile of JMS-17-2 in a preclinical model of breast cancer metastasis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide a comprehensive overview of the key experimental protocols used in the evaluation of JMS-17-2.
ERK Phosphorylation Assay
This assay is fundamental to determining the mechanism of action of JMS-17-2.
-
Cell Culture: SKBR3 breast cancer cells are cultured in appropriate media and serum-starved overnight prior to the experiment.
-
Treatment: Cells are pre-treated with varying concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) for a specified duration.
-
Stimulation: Cells are then stimulated with 50 nM recombinant human FKN to induce CX3CR1 signaling.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a standard protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition.
Chemotaxis Assay
This assay assesses the ability of JMS-17-2 to inhibit the FKN-induced migration of breast cancer cells.
-
Cell Preparation: MDA-MB-231 breast cancer cells are serum-starved overnight.
-
Transwell Setup: Transwell inserts with an 8-µm pore size are placed in a 24-well plate. The lower chamber contains serum-free media with 50 nM FKN as a chemoattractant.
-
Cell Seeding: The serum-starved MDA-MB-231 cells are resuspended in serum-free media containing different concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) and seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated for 6 hours at 37°C to allow for cell migration.
-
Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained. The number of migrated cells is then counted under a microscope.
In Vivo Metastasis Model
This model evaluates the in vivo efficacy of JMS-17-2 in preventing metastatic seeding and growth.
-
Cell Line: MDA-MB-231 human breast cancer cells, engineered to express luciferase for bioluminescence imaging, are used.
-
Animal Model: Immunodeficient mice (e.g., SCID mice) are used to prevent rejection of the human tumor cells.
-
Intracardiac Injection: A suspension of MDA-MB-231-luciferase cells is injected into the left ventricle of the anesthetized mice to introduce the cancer cells into the systemic circulation.
-
Treatment Regimen:
-
Pre-incubation model: Cancer cells are incubated with 10 nM JMS-17-2 prior to intracardiac injection.
-
Systemic treatment model: Mice are administered JMS-17-2 (10 mg/kg, i.p.) twice daily for a specified period (e.g., three weeks).
-
-
Bioluminescence Imaging: Tumor growth and metastasis are monitored non-invasively at regular intervals using an in vivo imaging system after intraperitoneal injection of luciferin.
-
Data Analysis: The bioluminescent signal intensity is quantified to assess tumor burden and the number of metastatic foci in different organs. At the end of the study, tissues can be harvested for histological confirmation of metastases.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. fatatislab.org [fatatislab.org]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JMS-17-2 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of JMS-17-2 hydrochloride in mouse models, based on currently available scientific literature. The protocols outlined below are intended for preclinical research in oncology, particularly in the context of breast cancer metastasis.
Compound Information
This compound is a potent and selective small-molecule antagonist of the chemokine receptor CX3CR1 . By blocking the interaction of CX3CR1 with its ligand, fractalkine (CX3CL1), JMS-17-2 has been shown to impair the metastatic seeding and colonization of breast cancer cells in vivo.[1][2]
In Vivo Dosage and Administration
Recommended Dosage and Administration Route
The standard dosage of this compound in mouse models is 10 mg/kg , administered via intraperitoneal (i.p.) injection .[1][3]
Dosing Schedules
Two primary dosing schedules have been reported, depending on the experimental design:
-
Tumor Seeding Model: To investigate the initial lodging of circulating tumor cells, a two-dose regimen is employed. The first dose is administered one hour before the intracardiac injection of cancer cells, and the second dose is given three hours after the cell injection.[1]
-
Established Metastasis Model: For studies on the growth of existing metastases, JMS-17-2 is administered twice daily for the duration of the study.[1][3]
Summary of In Vivo Administration Protocols
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | SCID mice (~25g) | [1][3] |
| Dosage | 10 mg/kg | [1][3] |
| Administration Route | Intraperitoneal (i.p.) | [1][3] |
| Dosing Schedule 1 (Seeding Model) | Two doses: 1 hour before and 3 hours after cancer cell inoculation | [1] |
| Dosing Schedule 2 (Established Metastasis Model) | Twice daily for the duration of the study (e.g., 3 weeks) | [1][3] |
Pharmacokinetics
Limited pharmacokinetic data is publicly available for this compound. A single study reported the following:
| Parameter | Value | Conditions | Reference |
| Blood Concentration | 89 ng/mL (210 nM) | 1 hour post-injection of 10 mg/kg (i.p.) | [1] |
Toxicity
No specific in vivo toxicity studies for this compound have been identified in the public domain. As with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Experimental Protocols
Preparation of this compound for Injection
Two vehicle formulations have been reported for the administration of JMS-17-2. The choice of vehicle may depend on the specific experimental requirements and solubility characteristics.
Vehicle Formulation 1:
-
4% DMSO
-
4% Cremophor EL (Kolliphor EL)
-
Sterile ddH₂O[1]
Vehicle Formulation 2 (for pharmacokinetic studies):
-
10% Dimethylacetamide (DMAC)
-
10% Tetraethylene glycol
-
10% Solutol HS15
-
Sterile ddH₂O[1]
Protocol for Preparation (General):
-
Weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of the organic solvent component(s) (e.g., DMSO, DMAC).
-
Add the surfactant/solubilizing agent (e.g., Cremophor EL, Solutol HS15) and mix thoroughly.
-
Bring the solution to the final volume with sterile ddH₂O.
-
Ensure the final solution is clear and free of precipitates before injection.
Breast Cancer Metastasis Mouse Model
This protocol describes the establishment of a breast cancer metastasis model in SCID mice using intracardiac injection of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells (or other appropriate breast cancer cell line)
-
SCID mice (6 weeks old)
-
Ketamine and xylazine (B1663881) for anesthesia
-
Serum-free culture medium
-
30-gauge needle and insulin (B600854) syringe
Procedure:
-
Culture MDA-MB-231 cells to the desired confluency.
-
Harvest the cells and resuspend them in serum-free culture medium to the desired concentration.
-
Anesthetize the SCID mice with a mixture of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Carefully inject 100 µL of the cell suspension into the left ventricle of the heart using a 30-gauge needle.
-
Monitor the mice for recovery from anesthesia.
Signaling Pathways and Experimental Workflows
CX3CR1 Signaling Pathway in Breast Cancer Metastasis
JMS-17-2 acts as an antagonist to CX3CR1. The binding of the natural ligand, CX3CL1 (fractalkine), to CX3CR1 on breast cancer cells is believed to activate downstream signaling pathways that promote cell migration, invasion, and ultimately, metastasis. One of the key pathways inhibited by JMS-17-2 is the ERK signaling cascade.[1][4] Additionally, the Src/FAK signaling pathway has been implicated in CX3CL1/CX3CR1-mediated spinal metastasis of breast cancer.[5]
Experimental Workflow for Tumor Seeding Model
The following diagram illustrates the experimental workflow for evaluating the effect of JMS-17-2 on the initial seeding of cancer cells.
Experimental Workflow for Established Metastasis Model
This diagram outlines the workflow for assessing the impact of JMS-17-2 on the growth of pre-existing metastases.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. CX3CL1 involves in breast cancer metastasizing to the spine via the Src/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparing JMS-17-2 hydrochloride stock and working solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of JMS-17-2 hydrochloride stock and working solutions for use in cell culture experiments. This compound is a potent and selective antagonist of the chemokine receptor CX3CR1, playing a crucial role in inhibiting metastatic seeding and colonization of cancer cells.[1][2]
Compound Information
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 456.41 g/mol | |
| Formula | C₂₅H₂₆ClN₃O·HCl | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | up to 100 mM | |
| Solubility (Ethanol) | up to 50 mM | |
| Storage (Solid) | Desiccate at Room Temperature | |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [1] |
Experimental Protocols
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results in cell-based assays.
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Before opening, gently centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. The volume of DMSO required can be calculated using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = 0.001 g / (456.41 g/mol x 0.010 mol/L) = 0.000219 L = 219 µL
-
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
| Mass of JMS-17-2 HCl | Volume of DMSO for 10 mM Stock |
| 1 mg | 219 µL |
| 5 mg | 1.10 mL |
| 10 mg | 2.19 mL |
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accuracy.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[3][4]
-
A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.[3]
-
Add the final working solution to your cell cultures.
Example Dilutions for a 10 mM Stock Solution:
| Desired Working Concentration | Volume of 10 mM Stock | Final Volume with Culture Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 10 mL | 0.01% |
| 10 µM | 10 µL | 10 mL | 0.1% |
| 100 µM | 100 µL | 10 mL | 1.0% |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the signaling pathway associated with JMS-17-2.
Caption: Workflow for preparing this compound solutions.
JMS-17-2 acts as an antagonist to the CX3CR1 receptor. This receptor is activated by its ligand, fractalkine (CX3CL1), which subsequently triggers downstream signaling pathways, such as the ERK pathway, promoting cell migration and survival.[5] By blocking this interaction, JMS-17-2 inhibits these cellular processes.
Caption: Signaling pathway inhibited by JMS-17-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing JMS-17-2 Hydrochloride in a Transwell Migration Assay with Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JMS-17-2 hydrochloride, a potent and selective CX3CR1 antagonist, in a transwell migration assay to assess its inhibitory effects on breast cancer cell migration.[1][2] The chemokine receptor CX3CR1 has been identified as a key player in promoting the metastatic seeding and colonization of breast cancer cells.[2][3] JMS-17-2 has been shown to impair these processes, making it a valuable compound for investigation in preclinical cancer research.[1][3]
Data Presentation
The following tables summarize hypothetical quantitative data from a transwell migration assay investigating the effect of this compound on breast cancer cell migration.
Table 1: Effect of this compound on Breast Cancer Cell Migration
| Treatment Group | Concentration (nM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |
| Vehicle Control (DMSO) | 0 | 500 ± 25 | 0 |
| JMS-17-2 | 1 | 350 ± 20 | 30 |
| JMS-17-2 | 10 | 150 ± 15 | 70 |
| JMS-17-2 | 100 | 50 ± 10 | 90 |
Table 2: IC50 Value of this compound in Breast Cancer Cell Migration
| Cell Line | Compound | IC50 (nM) |
| MDA-MB-231 | This compound | 8.5 |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol is adapted for assessing the effect of this compound on the migration of a triple-negative breast cancer cell line, such as MDA-MB-231.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound (MedChemExpress)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (24-well format, 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[4]
-
Cell Starvation: The day before the assay, seed cells in a culture flask. When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
Preparation of Transwell Plates:
-
In the lower chamber of the 24-well plate, add 600 µL of DMEM containing 10% FBS as a chemoattractant.[5]
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding:
-
Harvest the starved cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in serum-free DMEM containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) in the cell suspension. Include a vehicle control (DMSO).
-
Gently add 200 µL of the cell suspension containing the respective treatments to the upper chamber of each transwell insert.[6]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours, allowing the cells to migrate through the porous membrane. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[6]
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by placing the inserts in a crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Quantification:
-
Allow the inserts to dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
-
Data Analysis: Calculate the average number of migrated cells for each treatment group. Determine the percentage of migration inhibition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JMS-17-2 inhibits the CX3CR1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the transwell migration assay.
Discussion
This compound effectively inhibits breast cancer cell migration by antagonizing the CX3CR1 receptor.[1][3] This blocks the downstream signaling cascade, including the phosphorylation of ERK, which is crucial for cell motility.[3] The transwell migration assay provides a robust and quantifiable method to evaluate the efficacy of JMS-17-2 and similar compounds in a laboratory setting. Further investigations could explore the effects of JMS-17-2 on other aspects of metastasis, such as invasion (using Matrigel-coated transwells) and its interplay with other signaling pathways implicated in breast cancer progression, such as those involving p53 and c-Myc.[7][8][9][10][11] The deregulation of p53 and the amplification of c-Myc are common events in breast cancer and are known to influence cell migration and invasion.[8][10][11][12][13] Understanding the potential connections between CX3CR1 inhibition by JMS-17-2 and these critical oncogenic pathways could provide valuable insights for the development of novel anti-metastatic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Mutant p53–associated myosin-X upregulation promotes breast cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. c-Myc Transforms Human Mammary Epithelial Cells through Repression of the Wnt Inhibitors DKK1 and SFRP1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimal concentration of JMS-17-2 hydrochloride for in vitro cancer cell line studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3CR1 receptor, in in vitro cancer cell line studies. The information compiled herein is intended to guide researchers in determining the optimal concentration of JMS-17-2 for various experimental assays, thereby facilitating the investigation of its anti-cancer properties.
Introduction
JMS-17-2 is a small molecule inhibitor of the CX3C chemokine receptor 1 (CX3CR1), which has demonstrated significant potential in preclinical cancer models. With an IC50 of 0.32 nM for CX3CR1, it effectively blocks the signaling pathway initiated by its ligand, fractalkine (CX3CL1).[1][2][3] This interaction is crucial in the metastatic seeding and colonization of cancer cells, making JMS-17-2 a valuable tool for cancer research.[1][2][4] These notes provide a summary of its application in breast cancer cell lines, focusing on its effects on cell migration and intracellular signaling.
Data Presentation
The efficacy of this compound has been primarily evaluated in breast cancer cell lines. The following tables summarize the quantitative data from key in vitro experiments.
Table 1: IC50 Value for this compound
| Target | IC50 | Cell Line | Assay Type | Reference |
| CX3CR1 | 0.32 nM | Not specified in abstracts | Biochemical Assay | [1][2][3] |
Table 2: Effective Concentrations of JMS-17-2 in Functional Assays
| Cell Line | Assay Type | Concentrations Tested | Observation | Reference |
| SKBR3 | ERK Phosphorylation | Dose-dependent | Inhibition of FKN-induced ERK phosphorylation | [5] |
| MDA-MB-231 | Chemotaxis (Migration) | 1 nM, 10 nM, 100 nM | Significant reduction of breast cancer cell migration | [5] |
| MDA-MB-231 | Pre-incubation for in vivo study | 10 nM | Significant decrease in skeletal Disseminated Tumor Cells (DTCs) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the study by Shen F, et al., 2016.
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (human breast cancer)
-
SKBR3 (human breast cancer)
-
-
Culture Media:
-
MDA-MB-231: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 0.1% gentamicin.
-
SKBR3: McCoy's 5A medium supplemented with 10% FBS and 0.1% gentamicin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, it is recommended to use cells that have undergone no more than 10 passages.
Chemotaxis (Migration) Assay
This protocol is designed to assess the effect of JMS-17-2 on the migration of cancer cells towards a chemoattractant.
-
Materials:
-
24-well plates with cell culture inserts (e.g., Boyden chambers)
-
Recombinant human fractalkine (FKN)
-
This compound
-
Serum-free cell culture medium
-
-
Procedure:
-
Prepare a cell suspension of MDA-MB-231 cells in serum-free medium.
-
In the upper chamber of the insert, plate the cells in serum-free medium containing the desired concentration of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM).
-
In the lower chamber of the 24-well plate, add serum-free medium with or without 50 nM recombinant human FKN. The medium in the lower chamber should also contain the corresponding concentration of JMS-17-2.
-
Incubate the plate at 37°C for 6 hours.
-
After incubation, remove the cells that have not migrated from the upper surface of the filter.
-
Fix and stain the cells that have migrated to the lower surface of the filter.
-
Count the migrated cells under a microscope.
-
ERK Phosphorylation Assay (Western Blot)
This protocol is used to determine the effect of JMS-17-2 on the FKN-induced phosphorylation of ERK, a key downstream signaling molecule of the CX3CR1 pathway.
-
Materials:
-
SKBR3 cells
-
Recombinant human fractalkine (FKN)
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Plate SKBR3 cells and grow to confluence.
-
Starve the cells in serum-free medium for a suitable period (e.g., 12-24 hours).
-
Pre-treat the cells with varying concentrations of JMS-17-2 for a designated time.
-
Stimulate the cells with 50 nM FKN for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK.
-
Visualizations
CX3CR1 Signaling Pathway and Inhibition by JMS-17-2
Caption: CX3CR1 signaling pathway and its inhibition by JMS-17-2.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for the in vitro cell migration (chemotaxis) assay.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for the ERK phosphorylation Western blot assay.
References
- 1. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Assessing the Anti-Metastatic Effects of JMS-17-2 Hydrochloride In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The chemokine receptor CX3CR1 has been identified as a key player in the metastatic cascade, particularly in breast and prostate cancers.[1][2][3] Its ligand, fractalkine (CX3CL1), is highly expressed in tissues to which these cancers frequently metastasize, such as bone, lung, and brain. The interaction between CX3CR1 on circulating tumor cells (CTCs) and CX3CL1 on endothelial cells facilitates tumor cell extravasation and colonization of secondary sites.[1]
JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of CX3CR1 with an IC50 of 0.32 nM.[4][5] Preclinical studies have demonstrated that JMS-17-2 impairs the metastatic seeding and colonization of breast cancer cells, suggesting its potential as a novel anti-metastatic therapeutic agent.[1][2][4][5] This document provides a detailed protocol for assessing the anti-metastatic efficacy of this compound in a preclinical in vivo model of breast cancer metastasis.
Mechanism of Action: CX3CR1 Signaling Pathway
JMS-17-2 exerts its anti-metastatic effect by blocking the interaction between the CX3CR1 receptor on cancer cells and its ligand, fractalkine (FKN or CX3CL1). This interaction typically activates downstream signaling pathways, such as the ERK pathway, which promotes cell migration, invasion, and survival.[1][6] By inhibiting this signaling, JMS-17-2 reduces the ability of cancer cells to extravasate from the bloodstream and establish metastatic colonies.[1]
Caption: CX3CR1 signaling pathway and the inhibitory action of JMS-17-2 HCl.
Experimental Protocol: In Vivo Assessment of Anti-Metastatic Efficacy
This protocol is based on a disseminated metastasis model using human breast cancer cells in immunodeficient mice, which allows for the direct assessment of metastatic colonization.[1][7]
1. Materials and Reagents
-
Compound: this compound (MedChemExpress or equivalent)
-
Cell Line: MDA-MB-231 human breast cancer cell line, engineered to express luciferase for in vivo imaging (e.g., MDA-MB-231-Luc).
-
Animals: Female severe combined immunodeficient (SCID) or BALB/c nude mice, 6-8 weeks old.[4][7]
-
Reagents:
-
Cell culture medium (e.g., DMEM/F10), fetal bovine serum (FBS), antibiotics.
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
D-luciferin potassium salt for in vivo imaging.
-
Vehicle for JMS-17-2 (e.g., sterile saline or as recommended by the manufacturer).
-
Anesthetics for animal procedures (e.g., isoflurane, ketamine/xylazine).
-
2. Experimental Design
The following table outlines a typical experimental design to assess both the prophylactic (prevention of seeding) and therapeutic (treatment of established micro-metastases) effects of JMS-17-2.
| Group | Treatment | No. of Animals (n) | Rationale |
| 1 | Vehicle Control | 8-10 | To establish the baseline rate of metastasis. |
| 2 | JMS-17-2 HCl (10 mg/kg, i.p., twice daily) | 8-10 | To assess the therapeutic effect on metastatic growth. |
| 3 | Cancer cells pre-incubated with JMS-17-2 (10 nM) | 8-10 | To assess the direct effect on the seeding capability of cancer cells.[1] |
3. Methodology
3.1. Cell Culture and Preparation
-
Culture MDA-MB-231-Luc cells in appropriate medium until they reach 80-90% confluency.
-
On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
For Group 3, incubate the cell suspension with 10 nM JMS-17-2 for 1 hour at 37°C prior to injection.[1] The cells for other groups should be incubated with vehicle.
-
Maintain cell viability above 95% as confirmed by trypan blue exclusion. Keep cells on ice until injection.
3.2. Animal Inoculation
-
Anesthetize mice using a suitable anesthetic.
-
Inject 1 x 10^6 cells (in 100 µL PBS) into each mouse via the lateral tail vein (for lung metastasis) or via intracardiac injection into the left ventricle (for systemic and bone metastasis).[1][7][8] Intracardiac injection is reported in the primary literature for JMS-17-2 assessment.[1]
-
Monitor animals for recovery.
3.3. Drug Administration
-
For Group 2, begin treatment 24 hours post-cell inoculation.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][4][5]
-
Treatment should be administered twice daily for a period of three weeks.[4][5]
-
Administer an equivalent volume of vehicle to the control group (Group 1) on the same schedule.
3.4. Monitoring Metastatic Burden
-
Monitor metastatic progression weekly using in vivo bioluminescence imaging (IVIS).
-
Anesthetize mice and administer D-luciferin (e.g., 150 mg/kg, i.p.).
-
After 10-15 minutes, acquire bioluminescent images.
-
Quantify the bioluminescent signal (total flux in photons/second) from regions of interest (e.g., whole body, chest for lungs, legs for bone) to monitor tumor burden over time.
3.5. Endpoint Analysis
-
At the end of the study (e.g., day 21 or when control animals show significant tumor burden), euthanize all mice.
-
Harvest organs of interest (lungs, bones, liver, etc.).
-
Perform ex vivo bioluminescence imaging of harvested organs to confirm and quantify metastatic load.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol (B145695) for storage.
-
Process tissues for standard histology (H&E staining) to count the number of metastatic nodules and assess their size.
-
Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis) can provide further mechanistic insights.
Caption: Experimental workflow for in vivo assessment of JMS-17-2 HCl.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine the significance of observed differences between treatment and control groups.
Table 1: In Vivo Bioluminescence Data (Total Flux, photons/sec)
| Week | Group 1: Vehicle | Group 2: JMS-17-2 (10 mg/kg) | Group 3: Pre-incubation |
|---|---|---|---|
| 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Endpoint Metastasis Quantification
| Parameter | Group 1: Vehicle | Group 2: JMS-17-2 (10 mg/kg) | Group 3: Pre-incubation |
|---|---|---|---|
| Ex Vivo Lung Bioluminescence (photons/sec) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Number of Surface Lung Nodules | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ex Vivo Bone Bioluminescence (photons/sec) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Body Weight (g) at Endpoint | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcomes
Based on published data, treatment with this compound is expected to lead to a significant reduction in metastatic burden.[1][4] Specifically, one would anticipate:
-
A dramatic reduction in bioluminescent signal in both skeletal and visceral organs in the JMS-17-2 treatment group compared to the vehicle control group.[1][4]
-
A significantly lower number and size of metastatic nodules in the lungs and other organs upon histological examination in treated mice.
-
The pre-incubation group is also expected to show a profound decrease in metastatic seeding, highlighting the compound's ability to interfere with the initial steps of extravasation and colonization.[1]
Conclusion
This protocol provides a robust framework for evaluating the anti-metastatic properties of the CX3CR1 antagonist this compound in a preclinical setting. By quantifying metastatic burden through both in vivo imaging and endpoint histological analysis, researchers can effectively assess the compound's potential to prevent and treat metastatic disease. The outlined experimental design allows for the elucidation of its effects on both the initial seeding and subsequent growth of metastatic colonies.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In vivo Extravasation Assay [bio-protocol.org]
Application Notes and Protocols: A Guide to Using JMS-17-2 Hydrochloride in ERK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMS-17-2 hydrochloride is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), with an IC50 of 0.32 nM.[1] The binding of the ligand fractalkine (CX3CL1) to CX3CR1 activates several downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, migration, and survival.[2][3][4] Dysregulation of the CX3CL1/CX3CR1 axis has been implicated in various diseases, including cancer. JMS-17-2 has been shown to impair the metastatic seeding and colonization of breast cancer cells.[5] A key mechanism of its action is the inhibition of ERK phosphorylation downstream of CX3CR1 activation.[1] These application notes provide a comprehensive, step-by-step guide for utilizing this compound in an ERK phosphorylation assay to assess its inhibitory activity.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of JMS-17-2.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (CX3CR1 antagonism) | 0.32 nM | - | Functional antagonism of CX3CR1. | [1] |
| ERK Phosphorylation Inhibition | Dose-dependent | SKBR3 | Inhibition of ERK phosphorylation stimulated by 50 nM fractalkine (FKN). | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CX3CL1/CX3CR1 signaling pathway leading to ERK phosphorylation and the experimental workflow for assessing the inhibitory effect of JMS-17-2.
Caption: CX3CL1/CX3CR1 Signaling Pathway and Inhibition by JMS-17-2.
Caption: Experimental Workflow for ERK Phosphorylation Assay.
Experimental Protocols
This section provides a detailed methodology for performing an ERK phosphorylation assay to evaluate the inhibitory effect of this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A cell line expressing CX3CR1 (e.g., SKBR3 breast cancer cells).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Recombinant Human Fractalkine (CX3CL1): For stimulating the CX3CR1 pathway.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate
-
Imaging System: For detecting chemiluminescence.
Cell Culture and Seeding
-
Culture the CX3CR1-expressing cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
Serum Starvation
-
Once the cells have reached the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 12-24 hours. This step is crucial to reduce the basal levels of ERK phosphorylation.
JMS-17-2 Treatment
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest JMS-17-2 concentration).
-
Aspirate the serum-free medium from the cells.
-
Add the prepared JMS-17-2 dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with JMS-17-2 for a predetermined time (e.g., 1-2 hours) at 37°C.
Fractalkine (CX3CL1) Stimulation
-
Prepare a working solution of fractalkine in serum-free medium. A final concentration of 50 nM is a good starting point based on published data.[1]
-
Add the fractalkine solution to all wells except for the unstimulated control, directly into the medium containing JMS-17-2 or vehicle.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal stimulation time should be determined empirically.
Cell Lysis
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
After imaging for phospho-ERK, the membrane can be stripped and re-probed for total ERK to ensure equal protein loading.
Data Analysis
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Normalize the results to the vehicle-treated, fractalkine-stimulated control.
-
Plot the normalized phospho-ERK/total ERK ratio against the concentration of JMS-17-2 to generate a dose-response curve and determine the IC50 value for ERK phosphorylation inhibition.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CX3CL1 promotes MMP-3 production via the CX3CR1, c-Raf, MEK, ERK, and NF-κB signaling pathway in osteoarthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of JMS-17-2 Hydrochloride in Studying Monocyte and Macrophage Migration
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
JMS-17-2 hydrochloride is a potent and highly selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), with a reported IC50 of 0.32 nM for receptor antagonism.[1] The CX3CL1 (Fractalkine)/CX3CR1 signaling axis is a key regulator of monocyte and macrophage migration, adhesion, and survival. This pathway is implicated in various physiological and pathological processes, including immune surveillance, inflammatory responses, and the tumor microenvironment. Consequently, this compound serves as a valuable chemical probe for elucidating the role of CX3CR1 in monocyte and macrophage biology and as a potential therapeutic agent for diseases characterized by excessive myeloid cell infiltration.
Mechanism of Action
This compound exerts its inhibitory effect by binding to CX3CR1, a G protein-coupled receptor (GPCR), thereby preventing the binding of its endogenous ligand, CX3CL1. This blockade inhibits downstream signaling cascades that are crucial for cell migration. In monocytes and macrophages, activation of CX3CR1 by CX3CL1 typically leads to the activation of several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK), and pathways involving NF-κB and CREB, which collectively promote cytoskeletal rearrangement, adhesion, and directed cell movement.[2] By antagonizing CX3CR1, JMS-17-2 effectively abrogates these signaling events, leading to a reduction in monocyte and macrophage chemotaxis.
Data Presentation
While specific quantitative data on the inhibition of monocyte and macrophage migration by JMS-17-2 is not extensively published, the following tables present hypothetical yet representative data based on its high potency against CX3CR1. These tables are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Inhibition of CX3CL1-induced Monocyte Migration by this compound
| JMS-17-2 HCl Concentration (nM) | Cell Line | Chemoattractant | Migration Inhibition (%) |
| 0.1 | THP-1 | 50 ng/mL CX3CL1 | 25 ± 5 |
| 1 | THP-1 | 50 ng/mL CX3CL1 | 55 ± 8 |
| 10 | THP-1 | 50 ng/mL CX3CL1 | 85 ± 6 |
| 100 | THP-1 | 50 ng/mL CX3CL1 | 98 ± 2 |
Table 2: Hypothetical IC50 Values of this compound for Macrophage Chemotaxis
| Cell Type | Chemoattractant | Assay Type | Hypothetical IC50 (nM) |
| Primary Human Monocytes | 100 ng/mL CX3CL1 | Transwell Assay | 1.5 |
| RAW264.7 Macrophages | 100 ng/mL CX3CL1 | Transwell Assay | 2.8 |
| Bone Marrow-Derived Macrophages (BMDMs) | 100 ng/mL CX3CL1 | Dunn Chamber Assay | 2.1 |
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Transwell System
This protocol describes the use of this compound to inhibit the migration of THP-1 monocytes towards a CX3CL1 gradient in a Boyden chamber assay.
Materials:
-
This compound
-
THP-1 human monocytic cell line
-
Recombinant human CX3CL1 (Fractalkine)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Starvation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI-1640 for 4-6 hours.
-
Preparation of JMS-17-2: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Assay Setup: a. In the lower chamber of the 24-well plate, add 600 µL of serum-free RPMI-1640 containing 50 ng/mL of CX3CL1. b. As a negative control, use serum-free medium without CX3CL1. As a positive control, use medium with 10% FBS.
-
Cell Treatment and Seeding: a. Resuspend the starved THP-1 cells in serum-free RPMI-1640 containing different concentrations of JMS-17-2 or vehicle (DMSO). Incubate for 30 minutes at 37°C. b. Adjust the cell density to 1 x 10^6 cells/mL. c. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. To quantify the migrated cells, add Calcein-AM solution to the lower chamber and incubate for 30 minutes. c. Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 2: In Vitro Macrophage Chemotaxis Assay using RAW264.7 Cells
This protocol details the use of this compound to study the migration of the murine macrophage cell line RAW264.7.
Materials:
-
This compound
-
RAW264.7 murine macrophage cell line
-
Recombinant murine CX3CL1
-
DMEM
-
FBS
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet stain
Procedure:
-
Cell Culture and Preparation: Culture RAW264.7 cells in DMEM with 10% FBS. Detach the cells using a non-enzymatic cell scraper. Wash and resuspend in serum-free DMEM.
-
Assay Setup: a. Add 600 µL of serum-free DMEM containing 100 ng/mL of murine CX3CL1 to the lower wells of a 24-well plate. b. Include negative (serum-free media) and positive (10% FBS) controls.
-
Cell Treatment and Seeding: a. Pre-incubate the RAW264.7 cells (5 x 10^5 cells/mL) with various concentrations of JMS-17-2 or vehicle for 30 minutes at 37°C. b. Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Staining and Quantification: a. Remove the inserts and wipe the non-migrated cells from the top of the membrane. b. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes. c. Stain the cells with 0.1% Crystal Violet for 20 minutes. d. Wash the inserts with water and allow them to air dry. e. Elute the stain by adding a destaining solution (e.g., 10% acetic acid) to the wells and read the absorbance at 570 nm. Alternatively, count the stained cells under a microscope.
-
Data Analysis: Determine the IC50 value for migration inhibition by plotting the percentage of inhibition against the log concentration of JMS-17-2.
Visualizations
Caption: CX3CL1/CX3CR1 signaling pathway in monocyte/macrophage migration and its inhibition by JMS-17-2 HCl.
Caption: Workflow for assessing JMS-17-2's effect on monocyte migration using a Transwell assay.
Caption: Logical relationship of components in a JMS-17-2-based monocyte migration experiment.
References
a methodology for evaluating tumor growth inhibition by JMS-17-2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
JMS-17-2 hydrochloride is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] The CX3CR1 signaling pathway, activated by its ligand fractalkine (FKN), is implicated in tumor progression, including cell migration, invasion, and metastasis.[3][4] JMS-17-2 inhibits the binding of FKN to CX3CR1, thereby blocking downstream signaling pathways such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2] This application note provides detailed protocols for evaluating the tumor growth inhibition potential of this compound in both in vitro and in vivo settings.
Mechanism of Action: CX3CR1 Signaling Pathway
JMS-17-2 exerts its anti-tumor effects by targeting the CX3CR1 signaling pathway. The binding of the chemokine ligand Fractalkine (CX3CL1) to its receptor CX3CR1, a G-protein coupled receptor, initiates a signaling cascade. This activation leads to the phosphorylation of ERK1/2, which in turn promotes cancer cell migration and survival. JMS-17-2, as a CX3CR1 antagonist, blocks this interaction, thereby inhibiting downstream ERK signaling and mitigating the pro-tumorigenic effects.[1][2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractalkine/CX3CL1 in Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining JMS-17-2 Hydrochloride with Other Chemotherapeutic Agents In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
JMS-17-2 hydrochloride is a potent and selective antagonist of the CX3CR1 chemokine receptor.[1][2] The CX3CL1/CX3CR1 axis plays a crucial role in tumor progression, including cell adhesion, migration, and survival.[1][3] Inhibition of this axis with agents like JMS-17-2 presents a promising strategy in cancer therapy. Combining JMS-17-2 with conventional chemotherapeutic agents could offer synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in combination with other chemotherapeutic agents.
Data Presentation
The synergistic, additive, or antagonistic effects of combining JMS-17-2 with other chemotherapeutic agents can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6][7]
Table 1: Illustrative IC50 Values of JMS-17-2 and Chemotherapeutic Agents in Various Cancer Cell Lines.
| Cell Line | JMS-17-2 IC50 (nM) | Doxorubicin IC50 (nM) | Paclitaxel IC50 (nM) | Gemcitabine IC50 (nM) |
| MDA-MB-231 (Breast) | 15 | 50 | 10 | 25 |
| PC-3 (Prostate) | 25 | 80 | 15 | 40 |
| A549 (Lung) | 30 | 100 | 20 | 50 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Combination Index (CI) Values for JMS-17-2 with Chemotherapeutic Agents in MDA-MB-231 Cells.
| Drug Combination (Ratio) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| JMS-17-2 + Doxorubicin (1:3) | 0.50 | 0.75 | Synergy |
| 0.75 | 0.68 | Synergy | |
| 0.90 | 0.62 | Strong Synergy | |
| JMS-17-2 + Paclitaxel (3:2) | 0.50 | 0.85 | Synergy |
| 0.75 | 0.78 | Synergy | |
| 0.90 | 0.71 | Synergy | |
| JMS-17-2 + Gemcitabine (3:5) | 0.50 | 1.05 | Additive |
| 0.75 | 0.98 | Additive | |
| 0.90 | 0.92 | Slight Synergy |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of drug combinations on cell proliferation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of JMS-17-2 and the chemotherapeutic agent(s) alone and in combination at fixed ratios.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the drug combinations.
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with JMS-17-2, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of drug combinations on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agents
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drug combinations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10]
Visualizations
Caption: Experimental workflow for in vitro combination studies.
Caption: CX3CR1 signaling pathway and JMS-17-2 inhibition.
References
- 1. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. punnettsquare.org [punnettsquare.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Troubleshooting JMS-17-2 hydrochloride solubility and stability issues in culture media
Welcome to the technical support center for JMS-17-2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the chemokine receptor CX3CR1, also known as the fractalkine receptor, with an IC50 of 0.32 nM. By blocking this receptor, it inhibits the signaling pathway induced by its ligand, fractalkine (CX3CL1). This inhibition has been shown to prevent the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream signaling molecule. In cancer biology, this mechanism impairs the metastatic seeding and colonization of breast cancer cells.
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For in vivo applications, co-solvents such as PEG300, Tween-80, and corn oil have been used to maintain solubility in aqueous environments.
Q3: My this compound precipitates when I add it to my cell culture medium. Why is this happening and what can I do?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous culture medium. The drastic change in solvent polarity causes the compound to "crash out" of the solution. To prevent this, it is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity and solubility issues.
Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution in a small volume of complete (serum-containing) culture medium. The serum proteins can help stabilize the compound and prevent precipitation.
-
Proper Mixing: Add the stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. This avoids localized high concentrations that are prone to precipitation.
-
Pre-warmed Medium: Gently warming the culture medium to 37°C before adding the compound can improve its solubility.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. One source suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month, with protection from light.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Culture Media
-
Symptom: The culture medium becomes cloudy or forms visible particles immediately after adding the this compound DMSO stock solution.
-
Cause: The compound's low aqueous solubility and the rapid dilution of the DMSO solvent.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. You may need to prepare a more diluted stock solution to achieve this while maintaining the desired final concentration of JMS-17-2.
-
Serial Dilution in Media: Perform a serial dilution of your DMSO stock in the complete culture medium. Start with a small volume of media and gradually add more.
-
Increase Serum Concentration: If your cell line tolerates it, increasing the serum concentration in the medium can help to solubilize the compound.
-
Test Different Media Formulations: Components in some media can interact with the compound. If possible, test the solubility in an alternative medium formulation.
-
Issue 2: Delayed Precipitation in Culture Media
-
Symptom: The culture medium is clear initially but becomes cloudy or forms a precipitate after a period of incubation at 37°C.
-
Cause: The compound may be unstable in the culture medium over time, or changes in pH or temperature could be affecting its solubility.
-
Solutions:
-
Assess Compound Stability: There is currently limited public data on the stability of this compound in various culture media over time. It is recommended to perform a stability study to determine the half-life of the compound under your specific experimental conditions (see Experimental Protocols section).
-
Control Media pH: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.
-
Minimize Temperature Fluctuations: Use a heated stage during microscopy and minimize the time culture plates are outside the incubator.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 45.64 | |
| Ethanol | 50 | 22.82 |
Table 2: In Vivo Formulation of JMS-17-2
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline | 45% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Culture Media
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
-
Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium (containing serum) to 37°C.
-
Perform an intermediate dilution of the high-concentration stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution.
-
-
Final Working Solution Preparation:
-
Add the required volume of the intermediate solution to your final volume of pre-warmed complete culture medium to achieve the desired final concentration.
-
For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM.
-
Gently mix the final solution immediately.
-
-
Final Check:
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Always include a vehicle control with the same final concentration of DMSO in your experiments.
-
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution of JMS-17-2 in DMSO:
-
Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution in DMSO.
-
-
Addition to Media:
-
In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your complete cell culture medium. Include a DMSO-only control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and/or by absorbance reading) is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Identifying and mitigating potential off-target effects of JMS-17-2 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of JMS-17-2 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: JMS-17-2 is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), with a reported IC50 of 0.32 nM.[1][2][3] Its primary on-target effect is to block the binding of the natural ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition disrupts downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell migration and survival.[4][5] In preclinical models, this has been shown to impair the metastatic seeding and colonization of breast cancer cells.[1][4][6]
Q2: I'm observing a phenotype in my cellular assay that doesn't align with the known function of CX3CR1. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to an off-target effect. Off-target effects occur when a compound interacts with unintended proteins.[7] To begin troubleshooting, consider the following:
-
Concentration: Are you using the lowest effective concentration of JMS-17-2? Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[7]
-
Cellular Context: Does your cell model express CX3CR1? If not, any observed effect is likely off-target. Verify target expression using techniques like Western blotting or flow cytometry.
-
Control Compound: Include a structurally related but inactive analog of JMS-17-2 in your experiments, if available. If the phenotype persists with the active compound but not the inactive one, it provides evidence for a target-driven effect, though it could still be an off-target.[8]
Q3: What are the recommended initial steps to experimentally identify potential off-target effects of JMS-17-2?
A3: A multi-pronged approach is recommended. Start with broad, unbiased screening methods to identify potential off-target interactions. Subsequently, use more targeted validation techniques to confirm these findings.
Initial screening approaches include:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of JMS-17-2 by screening it against databases of known protein binding sites.[9][10]
-
Biochemical Screening: Screen JMS-17-2 against a large panel of proteins, such as a kinome panel, to identify potential inhibitory activity against unintended targets.[11][12][13]
-
Chemical Proteomics: Employ unbiased techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify direct binding partners of JMS-17-2 in a cellular context.[14][15]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Toxicity
Issue: You observe significant cytotoxicity at concentrations where you expect to see specific CX3CR1 inhibition.
Possible Cause: The cytotoxicity may be due to off-target effects on proteins essential for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that JMS-17-2 is binding to CX3CR1 at the concentrations used.[7]
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of CX3CR1.[5][7] If the cytotoxic phenotype persists in the absence of the intended target, it is highly likely to be an off-target effect.[16][17]
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death (e.g., using Annexin V/PI staining) to gain insights into the potential pathways being affected.
-
Broad Off-Target Screening: If the effect is confirmed to be off-target, proceed with broad screening methods as described in FAQ 3 to identify the responsible protein(s).
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Issue: JMS-17-2 shows high potency in a biochemical assay (e.g., purified receptor binding), but much lower potency in a cell-based assay (e.g., migration assay).
Possible Causes:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: JMS-17-2 could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[11]
-
Target Accessibility: The target protein may be in a cellular compartment that is difficult for the compound to access.
Troubleshooting Steps:
-
Efflux Pump Inhibition: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the potency of JMS-17-2 would suggest it is an efflux pump substrate.[11]
-
Permeability Assays: Perform a standard cell permeability assay (e.g., PAMPA) to assess the ability of JMS-17-2 to cross the cell membrane.
-
Verify Target Expression and Activity: Confirm that CX3CR1 is expressed on the cell surface and is functionally active in your chosen cell line.[11]
Experimental Protocols & Data Presentation
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of JMS-17-2.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service or perform in-house assays. A common approach is to screen at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for JMS-17-2 (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM |
| Kinase A | TK | 85% |
| Kinase B | CMGC | 62% |
| Kinase C | AGC | 15% |
| ... | ... | ... |
Table 2: IC50 Determination for Off-Target Hits
| Kinase Target | On-Target (CX3CR1) IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Kinase A | 0.32 | 750 | 2344x |
| Kinase B | 0.32 | 1200 | 3750x |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of JMS-17-2 with its on-target (CX3CR1) and any identified off-targets in a cellular environment.[7]
Methodology:
-
Cell Treatment: Treat intact cells with JMS-17-2 or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods. A drug-bound protein will typically have increased thermal stability.
Visualizations
Caption: On-target mechanism of JMS-17-2.
Caption: Workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
a guide to optimizing JMS-17-2 hydrochloride treatment duration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing JMS-17-2 hydrochloride treatment for maximal effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: JMS-17-2 is a potent and selective small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3][4] It functions by blocking the interaction between CX3CR1 and its ligand, fractalkine (FKN). This inhibition disrupts downstream signaling pathways, notably the phosphorylation of ERK, which is involved in cancer cell migration, seeding, and colonization.[4][5]
Q2: What is the recommended in vitro concentration range for JMS-17-2?
A2: The optimal in vitro concentration of JMS-17-2 is cell-line dependent and should be determined empirically. However, studies have shown that concentrations as low as 10 nM can effectively block FKN-induced ERK phosphorylation and reduce breast cancer cell migration.[5] The reported IC50 for JMS-17-2 is 0.32 nM.[1][3]
Q3: What is a typical in vivo dosing regimen for JMS-17-2?
A3: A commonly used in vivo dosing regimen in mouse models of breast cancer metastasis is 10 mg/kg administered intraperitoneally (i.p.) twice daily.[1][3][5] This regimen has been shown to significantly reduce tumor burden and prevent metastatic seeding.[5]
Q4: How long should JMS-17-2 treatment be administered in vivo for optimal effect?
A4: The duration of treatment will depend on the experimental design. For studies on established metastases, treatment for three weeks at 10 mg/kg twice daily has been shown to be effective.[1][3][5] For studies investigating the prevention of metastatic seeding, a shorter treatment course around the time of cancer cell inoculation may be sufficient.[5]
Q5: What are the expected outcomes of successful JMS-17-2 treatment?
A5: Successful treatment with JMS-17-2 is expected to impair the lodging of circulating tumor cells to distant sites such as the skeleton and soft-tissue organs.[2][5] It can also negatively affect the growth of already established metastases.[2][5] In vitro, effective treatment should result in the inhibition of CX3CR1 signaling, such as reduced ERK phosphorylation, and decreased cancer cell migration.[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of ERK phosphorylation in vitro.
-
Possible Cause 1: Suboptimal concentration of JMS-17-2.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations around the reported effective dose of 10 nM.[5]
-
-
Possible Cause 2: Incorrect timing of FKN stimulation.
-
Solution: Ensure that cells are pre-incubated with JMS-17-2 for a sufficient period before stimulation with FKN. The pre-incubation time should be optimized for your experimental setup.
-
-
Possible Cause 3: Low CX3CR1 expression on the cell line.
-
Solution: Verify the expression level of CX3CR1 on your target cells using techniques such as flow cytometry or western blotting. JMS-17-2 will have a limited effect on cells with low or no CX3CR1 expression.
-
Problem 2: Lack of in vivo efficacy in reducing tumor metastasis.
-
Possible Cause 1: Inadequate dosing or administration route.
-
Possible Cause 2: Poor bioavailability or rapid clearance of the compound.
-
Solution: While pharmacokinetic data for JMS-17-2 suggests good bioavailability,[5] consider performing a pilot pharmacokinetic study in your animal model to ensure adequate drug exposure.
-
-
Possible Cause 3: Tumor model is not dependent on the CX3CR1 pathway.
-
Solution: Investigate the role of the CX3CR1/FKN axis in your specific tumor model. If this pathway is not a key driver of metastasis in your model, targeting it with JMS-17-2 may not yield significant results.
-
Data Presentation
Table 1: In Vitro Efficacy of JMS-17-2
| Parameter | Value | Cell Line | Reference |
| IC50 (ERK Phosphorylation) | 0.32 nM | SKBR3 | [1][3][5] |
| Effective Concentration (Migration Assay) | 10 nM | MDA-MB-231 | [5] |
Table 2: In Vivo Dosing and Treatment Duration for JMS-17-2
| Experimental Model | Dosing Regimen | Treatment Duration | Outcome | Reference |
| Prevention of Metastatic Seeding | 10 mg/kg i.p. (single dose pre-inoculation) | 24 hours post-inoculation | Significant decrease in skeletal DTCs | [5] |
| Prevention of Metastatic Seeding | 10 mg/kg i.p. (two doses: 1 hr before & 3 hrs after inoculation) | 24 hours post-inoculation | Significant decrease in skeletal DTCs | [5] |
| Established Metastases | 10 mg/kg i.p. twice daily | 3 weeks | Dramatic reduction of tumors | [1][3][5] |
Experimental Protocols
Protocol 1: In Vitro ERK Phosphorylation Assay
-
Cell Culture: Plate breast cancer cells (e.g., SKBR3) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal levels of ERK phosphorylation.
-
JMS-17-2 Treatment: Pre-incubate the cells with varying concentrations of JMS-17-2 (e.g., 0.1 nM to 1 µM) or vehicle control for 1 hour.
-
FKN Stimulation: Stimulate the cells with 50 nM of fractalkine (FKN) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.
Protocol 2: In Vivo Model of Established Metastasis
-
Cell Preparation: Culture MDA-MB-231 cells engineered to express luciferase.
-
Animal Model: Use immunodeficient mice (e.g., SCID mice).
-
Tumor Cell Inoculation: Inject the luciferase-expressing MDA-MB-231 cells into the left cardiac ventricle of the mice to induce metastasis.
-
Tumor Establishment: Allow one week for metastases to establish. Monitor tumor formation via in vivo bioluminescence imaging.
-
Treatment Initiation: Randomly assign mice to a treatment group (JMS-17-2, 10 mg/kg i.p. twice daily) and a vehicle control group.
-
Treatment Duration: Administer the treatment for the entire duration of the study (e.g., 3 weeks).[5]
-
Monitoring: Monitor tumor progression weekly using in vivo bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., bones, visceral organs) for further analysis, such as histology or ex vivo imaging.
Mandatory Visualizations
Caption: JMS-17-2 inhibits the CX3CR1 signaling pathway.
Caption: In vivo experimental workflow for established metastases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in in vitro assays using small molecule inhibitors like JMS-17-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor JMS-17-2 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is JMS-17-2 and what is its primary mechanism of action?
A1: JMS-17-2 is a potent and highly selective small molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1), with a reported IC50 of 0.32 nM.[1] Its primary mechanism of action is to block the binding of the natural ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition prevents the activation of downstream signaling pathways, most notably the phosphorylation of Extracellular Signal-regulated Kinase (ERK).[2][3] By blocking this pathway, JMS-17-2 can impair cellular processes such as migration and metastatic seeding in cancer cells that express CX3CR1.[2][4]
Q2: What are the recommended storage conditions for JMS-17-2?
A2: Proper storage of JMS-17-2 is critical to maintain its activity. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Solid JMS-17-2 should be stored as per the manufacturer's instructions, generally at 4°C and protected from light.[1]
Q3: How should I prepare my working solutions of JMS-17-2 for cell-based assays?
A3: To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the reported selectivity profile of JMS-17-2?
A4: JMS-17-2 has been shown to be highly selective for CX3CR1. It displays a lack of activity against other chemokine receptors, specifically CXCR1 and CXCR2, at concentrations as high as 1µM.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
If you are not observing the expected inhibitory effect of JMS-17-2 in your in vitro assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure JMS-17-2 has been stored correctly (see FAQ 2).- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Incorrect Concentration | - Verify the calculations for your serial dilutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. |
| Low CX3CR1 Expression | - Confirm that your cell line expresses CX3CR1 at a sufficient level using techniques like flow cytometry or western blotting. |
| Assay Conditions | - Optimize incubation times with the inhibitor. Pre-incubation of cells with JMS-17-2 before adding the stimulus (e.g., CX3CL1) is often necessary.- Ensure the pH and temperature of your assay buffer are optimal for your cells and the protein of interest. |
Issue 2: High Background Signal or Off-Target Effects
Unusually high background signals or unexpected cellular responses may indicate off-target effects or other experimental issues.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | - Use the lowest effective concentration of JMS-17-2 as determined by your dose-response experiments. Off-target effects are more likely at higher concentrations. |
| Compound Precipitation | - Visually inspect your working solutions for any signs of precipitation. If observed, you may need to adjust the final DMSO concentration or sonicate the solution briefly.- Consider the solubility limits of JMS-17-2 in your specific culture medium. |
| Cellular Health | - Ensure your cells are healthy and in the logarithmic growth phase. Stressed or dying cells can produce inconsistent and artifactual results. |
| Contamination | - Use sterile techniques throughout your experimental setup to prevent microbial contamination, which can interfere with assay readouts. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (CX3CR1) | 0.32 nM | [1] |
| Selectivity | No activity at 1µM against CXCR1 & CXCR2 | [2] |
| In Vivo Dosage (mice) | 10 mg/kg | [5] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols & Visualizations
CX3CR1 Signaling Pathway
The binding of the ligand CX3CL1 to its receptor CX3CR1 initiates a signaling cascade that leads to the phosphorylation of ERK, promoting cell migration and survival. JMS-17-2 acts as an antagonist, blocking this interaction and the subsequent downstream signaling.
Caption: CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
General Experimental Workflow for In Vitro Inhibition Assays
This workflow outlines the key steps for assessing the efficacy of JMS-17-2 in cell-based assays.
Caption: General workflow for in vitro assays with JMS-17-2.
Troubleshooting Logic for Inconsistent Inhibition
This decision tree can help diagnose issues when expected inhibitory effects are not observed.
Caption: Troubleshooting decision tree for inconsistent results.
Detailed Experimental Protocols
Protocol 1: ERK Phosphorylation Inhibition Assay (Western Blot)
Objective: To determine the effect of JMS-17-2 on CX3CL1-induced ERK phosphorylation in CX3CR1-expressing cells.
Materials:
-
CX3CR1-expressing cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
JMS-17-2 stock solution (in DMSO)
-
Recombinant human CX3CL1/Fractalkine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of JMS-17-2 (and a vehicle control) in serum-free medium for 1-2 hours.
-
Stimulation: Add recombinant CX3CL1 to the wells (a typical concentration is 50 ng/mL) and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Protocol 2: Cell Migration (Transwell) Assay
Objective: To assess the inhibitory effect of JMS-17-2 on the migration of CX3CR1-expressing cells towards a CX3CL1 gradient.
Materials:
-
CX3CR1-expressing cell line
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with chemoattractant (recombinant CX3CL1)
-
JMS-17-2 stock solution (in DMSO)
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve for 12-24 hours. Harvest the cells and resuspend them in serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cell suspension with different concentrations of JMS-17-2 (and a vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add medium containing CX3CL1 (e.g., 100 ng/mL) to the lower chamber of the transwell plate.
-
Add serum-free medium without CX3CL1 to a set of wells as a negative control.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet, or quantify viable migrated cells using a fluorescent dye like Calcein-AM.
-
Elute the crystal violet and measure the absorbance, or read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each JMS-17-2 concentration compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
How to address variability in results with JMS-17-2 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMS-17-2 hydrochloride. The information is designed to address specific issues that may arise during experimentation and to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the CX3CR1 receptor, with an IC50 of 0.32 nM.[1][2] It functions by inhibiting the binding of the natural ligand, fractalkine (CX3CL1), to the CX3CR1 receptor. This inhibition has been shown to impair the metastatic seeding and colonization of breast cancer cells.[1][3][4] The downstream effect of this antagonism includes the dose-dependent inhibition of ERK phosphorylation.[3]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the stability and activity of this compound. For in vivo studies, one protocol involves dissolving the compound in a vehicle of 4% DMSO, 4% Cremophor EL in sterile ddH₂O. Another common solvent for creating stock solutions is DMSO. It is crucial to minimize the final DMSO concentration in your experimental medium (typically <0.5%) to avoid solvent-induced artifacts.[5] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles to prevent degradation.[5][6]
Q3: I am observing significant variability in my experimental results between batches. What could be the cause?
A3: Variability in results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Instability: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.[5][6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can impact cellular responses. Standardize your cell culture protocols.[5]
-
Pipetting and Handling Errors: Calibrate pipettes regularly and maintain consistent techniques to ensure accurate concentrations.[5]
-
Reagent Quality: Use high-quality, fresh reagents and ensure they are within their expiration dates.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
Visible precipitate in the stock solution or final experimental medium.
-
Inconsistent results that may be attributed to inaccurate compound concentration.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | While DMSO is common, for aqueous buffers, ensure the final concentration is low. For in vivo work, a vehicle containing co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[1] |
| High Concentration | Storing solutions at very high concentrations can lead to precipitation upon thawing. Consider storing at a slightly lower concentration.[6] |
| Improper Dissolution | If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] |
| pH of Buffer | The solubility of ionizable compounds can be pH-dependent. Adjusting the buffer pH might improve solubility.[5] |
Issue 2: Inconsistent Inhibition of CX3CR1 Signaling
Symptoms:
-
Variable reduction in downstream signaling markers, such as phosphorylated ERK (p-ERK).
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[5][6] |
| Suboptimal Incubation Time | The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time for JMS-17-2 before stimulating with CX3CL1. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently. |
| Off-Target Effects | At high concentrations, off-target effects can confound results. Use the lowest effective concentration and consider using a structurally unrelated CX3CR1 inhibitor as a control.[5] |
Experimental Protocols
In Vitro Inhibition of ERK Phosphorylation
This protocol is adapted from studies demonstrating the mechanism of action of JMS-17-2.[3]
-
Cell Seeding: Plate breast cancer cells (e.g., SKBR3 or MDA-MB-231) in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a known concentration of fractalkine (CX3CL1) (e.g., 50 nM) for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Metastatic Seeding Model
This protocol is based on preclinical studies evaluating the efficacy of JMS-17-2.[3]
-
Animal Model: Use an appropriate immunodeficient mouse model (e.g., SCID mice).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 4% DMSO, 4% Cremophor EL in sterile ddH₂O).
-
Dosing Regimen: Administer JMS-17-2 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection twice daily.
-
Tumor Cell Inoculation: Inject human breast cancer cells (e.g., MDA-MB-231) intracardially to model metastasis.
-
Treatment Duration: Continue the treatment for a predetermined period (e.g., three weeks).
-
Outcome Assessment: Monitor tumor burden in various organs (e.g., skeleton, visceral organs) using methods like bioluminescence imaging.
-
Data Analysis: Compare the tumor burden between the vehicle-treated and JMS-17-2-treated groups.
Data Presentation
Table 1: In Vitro Potency of JMS-17-2
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ | 0.32 nM | - | CX3CR1 Antagonism | [1][2] |
| Effective Concentration | 10 nM | SKBR3 | Inhibition of ERK Phosphorylation | [3] |
Table 2: In Vivo Dosing and Efficacy of JMS-17-2
| Parameter | Value | Animal Model | Administration | Outcome | Reference |
| Dose | 10 mg/kg | SCID Mice | i.p. twice daily | Reduction of tumors in skeleton and visceral organs | [3] |
| Blood Concentration | 89 ng/ml (210 nM) | Mice | 1 hour post 10 mg/kg i.p. dose | - | [3] |
Visualizations
Caption: A generalized workflow for conducting experiments with JMS-17-2.
Caption: The inhibitory effect of JMS-17-2 on the CX3CR1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Cytotoxicity of JMS-17-2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the effects of JMS-17-2 hydrochloride in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the CX3CR1 receptor, with an IC50 of 0.32 nM for its receptor binding activity.[1] Its primary mechanism is not direct cytotoxicity but rather the inhibition of the signaling pathways activated by the binding of its ligand, fractalkine (CX3CL1), to the CX3CR1 receptor. This inhibition has been shown to impair metastatic seeding and colonization of cancer cells.[2][3]
Q2: I am not observing significant cell death in my cytotoxicity assays with this compound. Is this expected?
A2: Yes, this is a potential and expected outcome. The primary role of JMS-17-2 is to block signaling pathways that promote cell migration and metastasis, such as the FKN-induced ERK phosphorylation pathway, rather than inducing direct cell death.[2] Researchers using standard cytotoxicity assays (e.g., MTT, LDH) may observe minimal changes in cell viability, especially at concentrations effective for CX3CR1 antagonism. It is crucial to also assess the compound's effect on cell migration, invasion, and specific signaling pathways.
Q3: What are the reported effective concentrations of this compound in in vitro studies?
A3: In published studies, JMS-17-2 has been shown to be effective at nanomolar concentrations for inhibiting CX3CR1 signaling. For instance, it caused a dose-dependent inhibition of ERK phosphorylation in SKBR3 breast cancer cells.[2] While these are not cytotoxic IC50 values, they represent the concentrations at which the compound exerts its biological activity on its target.
Table 1: Reported In Vitro Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| SKBR3 | ERK Phosphorylation Inhibition | 1 nM - 100 nM | Dose-dependent inhibition of FKN-induced ERK phosphorylation | [2] |
| MDA-MB-231 | Cell Migration Assay | 1 nM, 10 nM, 100 nM | Significant reduction in breast cancer cell migration | [2] |
Q4: Should I still perform cytotoxicity assays for this compound?
A4: Yes. While the primary mechanism may not be cytotoxic, it is still essential to assess the compound's effect on cell viability and proliferation to determine a therapeutic window and to identify any potential off-target cytotoxic effects at higher concentrations. Standard cytotoxicity assays are a necessary part of the overall preclinical characterization of any new compound.
Troubleshooting Guides for Cytotoxicity Assays
This section provides troubleshooting for common issues encountered during in vitro cytotoxicity experiments.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause:
-
Uneven cell seeding: Inconsistent number of cells plated in each well.
-
Pipetting errors: Inaccurate dispensing of compound or assay reagents.
-
Edge effects: Evaporation from wells on the perimeter of the plate, concentrating the compound and affecting cell growth.
-
-
Solution:
-
Ensure thorough mixing of the cell suspension before and during plating.
-
Use calibrated pipettes and proper pipetting techniques.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium.
-
Issue 2: Low Signal or Absorbance Values
-
Possible Cause:
-
Low cell density: Insufficient number of viable cells to generate a strong signal.
-
Incorrect assay timing: The incubation period may be too short for a measurable effect or too long, leading to widespread cell death even in control wells.
-
-
Solution:
-
Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Optimize the incubation time with the test compound. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the ideal endpoint.
-
Issue 3: High Background Signal in Negative Control Wells
-
Possible Cause:
-
Contamination: Bacterial or fungal contamination of the cell culture or reagents.
-
Compound interference: The chemical properties of this compound may interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal.
-
-
Solution:
-
Regularly check cell cultures for contamination. Use sterile techniques and fresh reagents.
-
Include a "compound only" control (wells with the compound in the medium but without cells) to check for direct interference with the assay's colorimetric or fluorometric readout.
-
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated controls (medium with the same concentration of solvent used for the highest compound concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
a protocol for determining the IC50 of JMS-17-2 hydrochloride in various cancer cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of JMS-17-2 hydrochloride in various cancer cell lines. This guide includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.
Introduction to this compound
This compound is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] The CX3CL1/CX3CR1 axis plays a crucial role in cancer progression, including proliferation, migration, and invasion.[3] By inhibiting this signaling pathway, JMS-17-2 has been shown to impair the metastatic seeding and colonization of cancer cells, particularly in breast cancer.[1][2] The reported IC50 of JMS-17-2 for CX3CR1 antagonism, measured by the inhibition of ERK phosphorylation, is 0.32 nM.[1] However, its cytotoxic IC50, which is the concentration required to reduce cancer cell viability by 50%, needs to be determined for each specific cancer cell line.
Experimental Protocol: Determining the Cytotoxic IC50 of this compound
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MDA-MB-231, SKBR3 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their appropriate complete medium.
-
Harvest cells during their exponential growth phase using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count to determine cell concentration and viability (trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Perform serial dilutions of the JMS-17-2 stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., from 0.1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the JMS-17-2 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of JMS-17-2 that results in 50% cell viability.
-
Data Presentation
| Cancer Type | Cell Line | This compound IC50 (µM) |
| Breast Cancer | MDA-MB-231 | To be determined |
| Breast Cancer | SKBR3 | To be determined |
| Prostate Cancer | PC-3 | To be determined |
| Pancreatic Cancer | PANC-1 | To be determined |
| Other | Specify | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
CX3CR1 Signaling Pathway Inhibition by JMS-17-2
Caption: Inhibition of the CX3CL1/CX3CR1 signaling pathway by JMS-17-2.
Troubleshooting and FAQs
This section addresses common issues that may arise during the IC50 determination of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal cell seeding density?
-
A1: The optimal seeding density varies between cell lines. It should be dense enough to provide a good signal-to-noise ratio but sparse enough to ensure cells are in the exponential growth phase throughout the experiment. It is recommended to perform a preliminary experiment to determine the optimal seeding density for each cell line.
-
-
Q2: What is the appropriate concentration range for JMS-17-2?
-
A2: For the initial experiment, a broad concentration range (e.g., 0.1 nM to 100 µM) is recommended to identify the approximate IC50 value. Subsequent experiments can then use a narrower range of 8-10 concentrations around the estimated IC50 to obtain a more accurate value.
-
-
Q3: What is the recommended incubation time for JMS-17-2 treatment?
-
A3: A common incubation time for cytotoxicity assays is 48 to 72 hours. However, the optimal time may depend on the cell line's doubling time and the compound's mechanism of action. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the ideal treatment duration.
-
-
Q4: My IC50 values are inconsistent between experiments. What could be the cause?
-
A4: Inconsistent IC50 values can result from several factors, including variations in cell passage number, cell seeding density, compound dilutions, and incubation times. Maintaining consistency in all experimental parameters is crucial for reproducibility.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution- Edge effects in the 96-well plate | - Calibrate pipettes regularly- Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate or fill them with sterile PBS or medium |
| No dose-dependent effect observed | - Incorrect concentration range (too high or too low)- Cell line is resistant to JMS-17-2- Insufficient incubation time | - Test a broader range of concentrations- Verify CX3CR1 expression in the cell line- Increase the treatment duration |
| Precipitation of JMS-17-2 in the medium | - Poor solubility of the compound at high concentrations- High final DMSO concentration | - Ensure the final DMSO concentration is non-toxic and does not exceed 0.5%- Prepare fresh dilutions for each experiment |
| Low signal or high background in the MTT assay | - Low cell number- Contamination (bacterial or fungal)- Incomplete dissolution of formazan crystals | - Optimize cell seeding density- Regularly check cell cultures for contamination- Ensure complete mixing after adding DMSO and allow sufficient time for dissolution |
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
Best practices for storing and handling JMS-17-2 hydrochloride to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling JMS-17-2 hydrochloride to maintain its activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound solid should be stored at 4°C and protected from light.[1] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[1] It is soluble in DMSO up to 25 mg/mL.[1] For in vivo studies, various solvent systems can be used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1] Another reported vehicle for intraperitoneal (i.p.) injection is 4% DMSO and 4% Cremophor EL in sterile double-distilled water.[2]
Q3: My this compound is not dissolving properly. What should I do?
A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can help facilitate dissolution.[1] Using newly opened, anhydrous DMSO is also crucial, as hygroscopic DMSO can significantly impact solubility.[1]
Q4: How can I minimize degradation of the compound in solution?
A4: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[1] Always protect solutions from light.[1]
Q5: What is the known mechanism of action for JMS-17-2?
A5: JMS-17-2 is a potent and selective antagonist of the CX3CR1 chemokine receptor, with an IC50 of 0.32 nM.[1][3] By binding to CX3CR1, it inhibits the signaling pathway induced by its ligand, fractalkine (FKN or CX3CL1). This has been shown to impair metastatic seeding and colonization of breast cancer cells.[2][4] A key downstream effect of this antagonism is the dose-dependent inhibition of ERK phosphorylation.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to compound degradation. | Ensure the solid compound is stored at 4°C and stock solutions are stored at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Inaccurate concentration of the working solution. | Use a calibrated balance for weighing the solid compound. Verify calculations for molarity and dilutions. | |
| Low or no observable activity in vitro | Poor solubility of the compound in the assay medium. | Ensure complete dissolution of the stock solution. If using DMSO, ensure it is of high quality and anhydrous.[1] Consider the final DMSO concentration in your cell culture, as high concentrations can be toxic. |
| Cell line does not express sufficient levels of CX3CR1. | Confirm CX3CR1 expression in your experimental cell line using techniques like qPCR, western blot, or flow cytometry. | |
| Precipitation observed in prepared solutions | The solvent is saturated, or the temperature has decreased. | Gentle heating and/or sonication can be used to aid dissolution.[1] Prepare solutions fresh before use whenever possible. |
| Interaction with other components in the medium. | When preparing for in vivo use, add each solvent component sequentially and ensure mixing is complete at each step.[1] |
Quantitative Data Summary
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Not specified, but recommended for long-term | Protect from light.[1] |
| Stock Solution | -80°C | 6 months | Protect from light.[1] |
| Stock Solution | -20°C | 1 month | Protect from light.[1] |
Solubility and Stock Preparation
| Solvent | Max Concentration | Notes |
| DMSO | 25 mg/mL (59.53 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO.[1] |
In Vivo Dosing
| Parameter | Value | Reference |
| Animal Model | SCID mice with MDA-231 xenograft | [3] |
| Dosage | 10 mg/kg | [2][3] |
| Administration | Intraperitoneal (i.p.), twice daily | [2][3] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Vehicle | 10% DMSO, 90% Corn Oil | [1] |
| Vehicle | 4% DMSO, 4% Cremophor EL in sterile ddH₂O | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound solid to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: In Vitro ERK Phosphorylation Inhibition Assay
-
Cell Seeding: Seed breast cancer cells (e.g., SKBR3 or MDA-231) in a multi-well plate at a density that will result in a sub-confluent monolayer after overnight incubation.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of JMS-17-2 by diluting the DMSO stock solution in a serum-free medium. Aspirate the starvation medium from the cells and add the medium containing various concentrations of JMS-17-2 (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (medium with the same final DMSO concentration). Incubate for 1-2 hours.
-
Ligand Stimulation: Add the CX3CR1 ligand, fractalkine (FKN), to each well at a final concentration of 50 nM to stimulate the receptor.[2] Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification and Analysis: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate. Analyze the levels of phosphorylated ERK (p-ERK) and total ERK by Western blotting. The inhibition of ERK phosphorylation by JMS-17-2 will be observed as a decrease in the p-ERK/total ERK ratio compared to the FKN-stimulated vehicle control.[2]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: A Guide to Interpreting Unexpected Results in JMS-17-2 Hydrochloride Functional Assays
Welcome to the technical support center for JMS-17-2 hydrochloride functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent and selective CX3CR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Its primary mechanism of action is to block the binding of the natural ligand, fractalkine (also known as CX3CL1), to CX3CR1. This inhibition prevents the activation of downstream signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are involved in cell migration, survival, and proliferation.[1] JMS-17-2 has a high potency with a reported IC50 of 0.32 nM.[2][3]
Q2: What are the key functional assays used to characterize this compound?
The most common functional assays to characterize the activity of this compound include:
-
ERK Phosphorylation Assays: To measure the inhibition of fractalkine-induced phosphorylation of extracellular signal-regulated kinase (ERK).[1]
-
Cell Migration (Chemotaxis) Assays: To assess the ability of JMS-17-2 to block the migration of CX3CR1-expressing cells towards a fractalkine gradient.
-
Calcium Mobilization Assays: To determine the effect of JMS-17-2 on fractalkine-induced intracellular calcium release, a hallmark of G-protein coupled receptor (GPCR) activation.
Q3: What are some potential reasons for seeing a biphasic or bell-shaped dose-response curve in my assays?
A biphasic or bell-shaped dose-response curve can be perplexing. In the context of GPCRs like CX3CR1, this could be due to receptor dimerization. The presence of receptor homodimers can lead to complex binding kinetics and signaling outputs that do not follow a simple sigmoidal curve. Such anomalous curves can be an indication of allosteric interactions between the radioligand and the competitor within the dimer.[2]
Q4: My this compound seems to lose efficacy over time with repeated administration in my cell culture model. What could be the cause?
This phenomenon, known as antagonist tolerance, can occur with GPCR antagonists. One possible mechanism is the upregulation of receptor expression on the cell surface. Prolonged blockade of the receptor can lead to a compensatory increase in receptor density, thereby reducing the apparent efficacy of the antagonist at a given concentration.[3]
Troubleshooting Guides
ERK Phosphorylation Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High background phosphorylation of ERK in unstimulated cells. | 1. Serum components in the culture medium are activating the pathway. 2. High cell density leading to contact-induced signaling. 3. Autocrine signaling from endogenous chemokines. | 1. Ensure cells are properly serum-starved prior to the assay. 2. Optimize cell seeding density to avoid over-confluence. 3. Wash cells thoroughly before adding the agonist. |
| No or weak inhibition of ERK phosphorylation by JMS-17-2. | 1. Incorrect concentration of JMS-17-2 or fractalkine. 2. Low expression of functional CX3CR1 on the cell surface. 3. Inactive this compound. | 1. Verify the concentrations of all reagents and perform a dose-response curve for both agonist and antagonist. 2. Confirm CX3CR1 expression using flow cytometry or western blot. 3. Check the storage conditions and age of the compound. Prepare fresh solutions. |
| Variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent reagent addition. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Use a multichannel pipette for simultaneous reagent addition. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
Cell Migration (Chemotaxis) Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High background migration in the absence of chemoattractant. | 1. Cells are not properly serum-starved. 2. Presence of other chemoattractants in the assay medium. | 1. Ensure adequate serum starvation of cells before the assay. 2. Use a serum-free medium for the assay. |
| Low migration of cells towards fractalkine. | 1. Suboptimal concentration of fractalkine. 2. Incorrect pore size of the transwell membrane. 3. Low CX3CR1 expression or function. | 1. Perform a dose-response experiment to determine the optimal fractalkine concentration. 2. Select a pore size appropriate for the cell type being used. 3. Verify CX3CR1 expression and functionality. |
| JMS-17-2 does not inhibit cell migration. | 1. JMS-17-2 concentration is too low. 2. The observed migration is not CX3CR1-dependent. | 1. Perform a dose-response experiment with JMS-17-2. 2. Use a control cell line that does not express CX3CR1 to confirm specificity. |
Calcium Mobilization Assay
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High basal intracellular calcium levels. | 1. Cell stress due to improper handling or plating. 2. Autocrine signaling. | 1. Handle cells gently and ensure optimal plating conditions. 2. Wash cells before loading with the calcium-sensitive dye. |
| No or weak calcium signal upon fractalkine stimulation. | 1. Inadequate loading of the calcium-sensitive dye. 2. Receptor desensitization due to prolonged exposure to low levels of agonist. 3. Low CX3CR1 expression. | 1. Optimize dye loading concentration and incubation time. 2. Ensure complete removal of any residual agonist before the assay. 3. Confirm CX3CR1 expression. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Differences in dye loading efficiency. | 1. Use cells within a consistent and low passage number range. 2. Standardize the dye loading protocol carefully. |
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 0.32 nM | Inhibition of Fractalkine Binding | - | [2][3] |
| Inhibition of ERK Phosphorylation | Dose-dependent | Western Blot | SKBR3 | [1] |
| Inhibition of Cell Migration | Significant at 10 nM and 100 nM | Transwell Assay | MDA-MB-231 |
Experimental Protocols
Detailed Methodology: ERK Phosphorylation Assay
-
Cell Culture and Starvation: Plate CX3CR1-expressing cells (e.g., SKBR3) in 6-well plates and grow to 70-80% confluency. Prior to the experiment, serum-starve the cells for 12-24 hours in a serum-free medium.
-
JMS-17-2 Pre-treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 1 hour at 37°C.
-
Fractalkine Stimulation: Stimulate the cells with a pre-determined optimal concentration of fractalkine (e.g., 50 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Detailed Methodology: Cell Migration (Transwell) Assay
-
Cell Preparation: Culture CX3CR1-expressing cells (e.g., MDA-MB-231) and serum-starve them for 24 hours prior to the assay.
-
Assay Setup:
-
Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
In the lower chamber, add a medium containing fractalkine as a chemoattractant. Include a negative control with a medium only.
-
Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
-
Visualizations
Caption: CX3CR1 signaling pathway and the inhibitory action of JMS-17-2.
Caption: Experimental workflow for an ERK phosphorylation assay with JMS-17-2.
Caption: A logical approach to troubleshooting unexpected results in functional assays.
References
- 1. What are Chemokine receptors antagonists and how do they work? [synapse.patsnap.com]
- 2. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
a comparison of JMS-17-2 hydrochloride with other CX3CR1 antagonists like KAND567
For Researchers, Scientists, and Drug Development Professionals
The CX3C chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), represent a unique signaling axis implicated in a variety of inflammatory diseases and cancer metastasis. This guide provides a detailed comparison of two prominent small molecule CX3CR1 antagonists: JMS-17-2 hydrochloride and KAND567. The information presented is curated from preclinical and clinical data to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Key Differences
| Feature | This compound | KAND567 (also known as AZD8797) |
| Binding Mode | Competitive antagonist (inferred) | Allosteric, non-competitive antagonist[1][2] |
| Primary Therapeutic Area (Preclinical/Clinical) | Cancer (Breast, Pancreatic)[3] | Inflammatory Diseases, Cardiovascular Disease, COVID-19, Cancer (CLL)[4][5][6][7] |
| Reported Potency (IC50) | 0.32 nM (pERK inhibition)[8][9] | ~300 nM (Leukocyte Adhesion), 5.7 nM (Adhesion under flow)[3][6] |
| In Vivo Efficacy | Significant reduction in tumor seeding and growth in breast cancer models[8][10] | Reduction in inflammation and infarct size in cardiovascular models; inhibition of CLL cell growth in co-culture models[3][4][6] |
| Clinical Development | Preclinical | Phase II clinical trials for myocardial infarction and other inflammatory conditions[7] |
Mechanism of Action
Both this compound and KAND567 target the CX3CR1 receptor to inhibit the downstream signaling initiated by fractalkine. However, they achieve this through different binding mechanisms.
This compound is a potent and selective antagonist of CX3CR1[11]. While the exact binding site has not been extensively detailed in the available literature, its potent inhibition of ligand-induced signaling suggests a competitive or high-affinity interaction.
KAND567 , in contrast, is an allosteric and non-competitive modulator of CX3CR1[1][2]. It is hypothesized to bind intracellularly, close to the G-protein and beta-arrestin binding sites[1][2]. This binding mode prevents the conformational changes necessary for G-protein activation and subsequent downstream signaling, even in the presence of the natural ligand, fractalkine.
CX3CR1 Signaling Pathway
The binding of fractalkine to CX3CR1 activates several downstream signaling cascades that are crucial for cell migration, survival, and proliferation. Both JMS-17-2 and KAND567 aim to disrupt these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | CX3CR1 binds CX3CL1 [reactome.org]
- 3. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. isrctn.com [isrctn.com]
- 8. researchgate.net [researchgate.net]
- 9. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lym… [ouci.dntb.gov.ua]
- 10. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of JMS-17-2 Hydrochloride: A Comparative Guide Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target activity of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3CR1 chemokine receptor. A primary focus is placed on the use of CRISPR/Cas9 technology as a definitive validation tool, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a small molecule inhibitor with high potency and selectivity for the CX3CR1 receptor, demonstrating an IC50 of 0.32 nM.[1][2][3] Its primary mechanism of action involves antagonizing the CX3CR1 receptor, thereby impairing the metastatic seeding and colonization of cancer cells, particularly in breast cancer.[1][2][4][5] The validation of its on-target activity is a critical step in its development as a therapeutic agent.
CRISPR/Cas9-Based Target Validation: The Gold Standard
CRISPR/Cas9 gene-editing technology, particularly CRISPR interference (CRISPRi), offers a precise and powerful method for validating the target of small molecule inhibitors like JMS-17-2.[6][7][8] By specifically knocking down the expression of the target protein, in this case, CX3CR1, researchers can directly assess whether the pharmacological effects of the compound are replicated. This approach provides a high degree of confidence that the observed cellular phenotype is a direct result of the intended target engagement.
A study validating the target of JMS-17-2 successfully utilized CRISPRi to suppress the transcription of CX3CR1.[4][5] The results demonstrated that the genetic knockdown of CX3CR1 phenocopied the effects of JMS-17-2 treatment, thus confirming that CX3CR1 is the bona fide target of the compound.[4][5]
Experimental Workflow: CRISPRi for CX3CR1 Validation
Comparison of Target Validation Methods
While CRISPR/Cas9 is a robust method, other techniques can also be employed to validate the on-target activity of JMS-17-2. Each method offers distinct advantages and limitations.
| Validation Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 (CRISPRi) | Genetic knockdown of the target protein (CX3CR1) to mimic the effect of the inhibitor. | High specificity; directly links genotype to phenotype; provides strong evidence for on-target activity.[6][7][8] | Can be time-consuming to generate stable cell lines; potential for off-target effects of sgRNAs (though less common with CRISPRi). |
| Neutralizing Antibodies | Use of a specific antibody to block the function of the target protein (CX3CR1). | Relatively quick to implement; provides direct evidence of target engagement. | Antibody specificity can be a concern; may not fully recapitulate the effect of a small molecule inhibitor. |
| Downstream Signaling Analysis | Measuring the inhibition of signaling pathways known to be activated by the target (e.g., ERK phosphorylation).[4] | Provides mechanistic insight into the inhibitor's action; can be high-throughput. | Indirect method; inhibition of a downstream marker does not definitively prove direct target engagement. |
| Affinity-Based Methods | Techniques like affinity chromatography or pull-down assays to identify binding partners of the drug.[9][10] | Can identify direct binding partners. | Requires chemical modification of the drug, which may alter its activity; can be prone to false positives.[10] |
| Thermal Shift Assays | Measures the change in the thermal stability of the target protein upon ligand binding. | Label-free and in-solution; provides direct evidence of binding. | Requires purified protein; may not be suitable for all targets. |
The CX3CR1 Signaling Pathway
JMS-17-2 exerts its effect by blocking the interaction between CX3CR1 and its ligand, Fractalkine (CX3CL1). This interaction is crucial for cancer cell migration, invasion, and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Utilizing a Neutralizing Antibody as a Positive Control for JMS-17-2 Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule CX3CR1 antagonist, JMS-17-2 hydrochloride, with a neutralizing antibody targeting the same receptor. The aim is to assist researchers in utilizing the neutralizing antibody as a robust positive control in experiments designed to evaluate the efficacy and mechanism of action of JMS-17-2.
Introduction to CX3CR1 Antagonism
The C-X3-C motif chemokine receptor 1 (CX3CR1) and its ligand, Fractalkine (CX3CL1), play a crucial role in cell migration and adhesion. This signaling axis is implicated in various pathological processes, including cancer metastasis, where it facilitates the seeding and colonization of tumor cells in distant organs[1]. Consequently, CX3CR1 has emerged as a promising therapeutic target.
This compound is a potent and selective small-molecule antagonist of CX3CR1 with an IC50 of 0.32 nM[][3]. It has been shown to effectively block Fractalkine-induced signaling, leading to a reduction in cancer cell migration and tumor growth in preclinical models[1][4].
A neutralizing antibody against CX3CR1 , such as the one available from Torrey Pines Biolabs (Cat. No. TP-502), serves as an excellent positive control in experiments investigating CX3CR1 antagonism[1]. By directly binding to the receptor and sterically hindering ligand binding, it provides a well-established method to validate the biological effects observed with small molecule inhibitors like JMS-17-2.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and a CX3CR1 neutralizing antibody. It is important to note that direct head-to-head comparative studies with identical assays and conditions are limited. The data presented here is compiled from various sources to provide a comparative overview.
| Parameter | This compound | CX3CR1 Neutralizing Antibody | Reference |
| Target | C-X3-C motif chemokine receptor 1 (CX3CR1) | C-X3-C motif chemokine receptor 1 (CX3CR1) | [1][] |
| Mechanism of Action | Small molecule antagonist | Binds to CX3CR1, blocking ligand binding | [1][3] |
| Binding Affinity (IC50) | 0.32 nM | Not explicitly stated | [][3] |
| In Vitro Assay | This compound | CX3CR1 Neutralizing Antibody | Reference |
| Cell Migration Inhibition | Dose-dependent inhibition (effective at 1-100 nM) | Effective at 15 µg/ml | [1] |
| ERK Phosphorylation Inhibition | Dose-dependent inhibition | Demonstrated inhibition | [1][4] |
| In Vivo Experiment | This compound | CX3CR1 Neutralizing Antibody | Reference |
| Reduction of Disseminated Tumor Cells (Breast Cancer Model) | Significant reduction in skeletal DTCs | Not explicitly quantified in direct comparison | [1] |
| Tumor Growth Inhibition | Demonstrated long-term anti-tumor effects | Not explicitly quantified in direct comparison | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided in Graphviz DOT language.
CX3CL1/CX3CR1 Signaling Pathway
Caption: The CX3CL1/CX3CR1 signaling pathway and points of inhibition.
Experimental Workflow for Comparison
Caption: Workflow for comparing JMS-17-2 and a neutralizing antibody.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted to specific cell lines and experimental conditions.
Cell Migration Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture breast cancer cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate Boyden chamber inserts (8 µm pore size) according to the manufacturer's instructions.
-
In the lower chamber, add media containing a chemoattractant, such as 50 nM recombinant human Fractalkine (CX3CL1).
-
In the upper chamber, add 100 µL of the cell suspension.
-
-
Treatment:
-
For the JMS-17-2 group, pre-incubate the cell suspension with desired concentrations (e.g., 1, 10, 100 nM) for 30 minutes before adding to the upper chamber.
-
For the neutralizing antibody positive control group, pre-incubate the cell suspension with 15 µg/mL of the antibody for 30 minutes.
-
For the vehicle control group, add the corresponding vehicle (e.g., DMSO) to the cell suspension.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
After incubation, remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and express as a percentage of the control.
-
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with JMS-17-2 (e.g., 10 nM) or the neutralizing antibody (e.g., 15 µg/mL) for 30 minutes.
-
Stimulate the cells with 50 nM Fractalkine (CX3CL1) for 5-10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phospho-ERK as a ratio to total ERK and normalize to the control group.
-
In Vivo Metastasis Model
-
Cell Preparation:
-
Use a breast cancer cell line stably expressing a reporter gene (e.g., luciferase or GFP) for in vivo imaging.
-
Pre-incubate the cells with 10 nM JMS-17-2, 15 µg/mL neutralizing antibody, or vehicle control for 30 minutes prior to injection.
-
-
Animal Inoculation:
-
Inject the pre-treated cells into the tail vein or left cardiac ventricle of immunodeficient mice (e.g., NOD/SCID).
-
-
Treatment Regimen (for systemic administration):
-
Alternatively, administer JMS-17-2 (e.g., 10 mg/kg, i.p.) or the neutralizing antibody systemically at predetermined time points post-cell inoculation.
-
-
Monitoring and Analysis:
-
Monitor tumor growth and metastasis formation using in vivo imaging systems (e.g., IVIS) at regular intervals.
-
At the end of the study, harvest organs (e.g., lungs, bones) and analyze for metastatic lesions by histology or fluorescence microscopy.
-
Quantify the tumor burden and number of metastatic foci.
-
Conclusion
The use of a neutralizing antibody as a positive control is indispensable for validating the on-target effects of small molecule inhibitors like this compound. This guide provides a framework for designing and executing experiments to compare these two modalities of CX3CR1 inhibition. By presenting comparative data, outlining the underlying signaling pathway, and providing detailed experimental protocols, researchers can confidently assess the therapeutic potential of targeting the CX3CL1/CX3CR1 axis.
References
A Comparative Analysis of JMS-17-2 Hydrochloride and AZD8797: Efficacy and Mechanism of Action as CX3CR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small-molecule antagonists of the chemokine receptor CX3CR1: JMS-17-2 hydrochloride and AZD8797. Both compounds have demonstrated significant potential in preclinical models of inflammatory diseases and cancer by targeting the CX3CL1/CX3CR1 signaling axis. This analysis focuses on their respective efficacy, mechanisms of action, and the experimental data supporting their characterization.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and AZD8797, providing a snapshot of their potency and binding characteristics. It is crucial to note that these values were determined in different assays and experimental conditions, which should be considered when making direct comparisons.
| Compound | Parameter | Value | Species | Assay |
| This compound | IC50 | 0.32 nM[1][2] | Human | FKN-stimulated ERK phosphorylation |
| IC50 | ~10 nM[3] | Human | Chemotaxis | |
| AZD8797 | Ki | 3.9 nM[4] | Human | Radioligand binding |
| Ki | 7 nM[4] | Rat | Radioligand binding | |
| IC50 | 6 nM[4][5][6] | Human | Flow adhesion (B-lymphocyte cell line) | |
| IC50 | 300 nM[4][5][6] | Human | Flow adhesion (whole blood) | |
| IC50 | 340 nM[7] | Human | [35S]GTPγS accumulation |
Mechanism of Action: A Tale of Two Antagonists
While both molecules target the CX3CR1 receptor, their mechanisms of antagonism appear to differ significantly, which has implications for their pharmacological profiles.
This compound is characterized as a potent and selective functional antagonist of CX3CR1.[1][2][8] Its primary reported effect is the dose-dependent inhibition of ERK phosphorylation upon stimulation with the CX3CR1 ligand, fractalkine (FKN or CX3CL1).[9] This suggests that JMS-17-2 directly blocks the downstream signaling cascade initiated by ligand binding. While the exact binding mode (competitive vs. non-competitive) is not extensively detailed in the available literature, its functional antagonism effectively curtails cellular responses such as migration.[8][9]
AZD8797 , in contrast, is a well-characterized non-competitive allosteric modulator of CX3CR1.[4][5][6] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CX3CL1 binds.[6] This allosteric binding induces a conformational change in the receptor that prevents G-protein activation and downstream signaling.[5][7] Interestingly, AZD8797 exhibits biased signaling properties. While it inhibits G-protein activation, it can positively modulate β-arrestin recruitment at sub-micromolar concentrations.[4][5][7] This biased activity could lead to distinct cellular outcomes compared to a purely functional antagonist.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified diagram of the CX3CL1/CX3CR1 signaling pathway.
Caption: Proposed mechanisms of action for JMS-17-2 and AZD8797.
Caption: A generalized experimental workflow for characterizing GPCR antagonists.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the characterization of this compound and AZD8797 is provided below.
This compound: ERK Phosphorylation Assay
This assay measures the ability of JMS-17-2 to inhibit the phosphorylation of ERK in response to CX3CL1 stimulation.
-
Cell Culture: SKBR3 breast cancer cells, which endogenously express CX3CR1, are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
Stimulation: The cells are then stimulated with a fixed concentration of recombinant human CX3CL1 (e.g., 50 nM) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the level of ERK activation. The IC50 value is then calculated from the dose-response curve.[9]
AZD8797: [35S]GTPγS Accumulation Assay
This assay assesses the effect of AZD8797 on G-protein activation by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Membranes are prepared from cells overexpressing human CX3CR1 (e.g., CHO-hCX3CR1).
-
Assay Buffer: The assay is performed in a buffer containing GDP to ensure G-proteins are in their inactive state.
-
Incubation: Membranes are incubated with a fixed concentration of CX3CL1 (e.g., EC80), [35S]GTPγS, and varying concentrations of AZD8797.
-
Termination and Scintillation Counting: The reaction is terminated, and the amount of [35S]GTPγS bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the stimulation induced by CX3CL1 alone, and the IC50 value is determined from the concentration-response curve.[7]
AZD8797: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CX3CR1 receptor.
-
Cell Line: A cell line engineered to express CX3CR1 and a β-arrestin reporter system (e.g., PathHunter™ β-arrestin assay) is used.
-
Treatment: Cells are incubated with varying concentrations of AZD8797 in the presence or absence of different concentrations of CX3CL1.
-
Detection: After incubation, a detection reagent is added, and the resulting signal (e.g., chemiluminescence) is measured. This signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data is analyzed to determine the effect of AZD8797 on both basal and CX3CL1-induced β-arrestin recruitment, revealing its modulatory effects.[7]
Concluding Remarks
Both this compound and AZD8797 are highly potent molecules that effectively inhibit CX3CR1 signaling, albeit through different mechanisms. JMS-17-2 acts as a powerful functional antagonist, directly inhibiting downstream signaling pathways like ERK phosphorylation. AZD8797, as a non-competitive allosteric modulator, offers a more nuanced approach to receptor modulation, with the potential for biased signaling that separates its effects on G-protein activation and β-arrestin recruitment.
The choice between these two compounds for research or therapeutic development would depend on the specific biological context and the desired pharmacological outcome. The high potency of JMS-17-2 makes it an excellent tool for studies requiring complete blockade of CX3CR1 signaling. The allosteric and biased nature of AZD8797 may provide a wider therapeutic window and a more selective modulation of cellular responses in complex disease environments. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two important CX3CR1 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Protocol for Designing Negative Control Experiments in JMS-17-2 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for designing robust negative control experiments when studying the effects of JMS-17-2 hydrochloride, a potent and selective antagonist of the CX3CR1 chemokine receptor. The implementation of appropriate negative controls is critical for validating that the observed biological effects are specifically due to the inhibition of the CX3CR1 signaling pathway and not a result of off-target effects or experimental artifacts.
Introduction to this compound and the Importance of Negative Controls
This compound is a small molecule inhibitor that targets the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] The binding of its ligand, fractalkine (CX3CL1), to CX3CR1 activates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][4][5] These pathways are implicated in cancer cell proliferation, migration, and survival.[6][7] Therefore, JMS-17-2 holds therapeutic potential in diseases such as cancer by blocking these processes.
Negative controls are essential in experimental design to ensure that any observed effects are truly due to the variable being tested—in this case, the specific antagonism of CX3CR1 by JMS-17-2.[8][9][10] Without proper negative controls, experimental outcomes can be misinterpreted due to unforeseen variables. This guide outlines a multi-faceted approach to negative controls for in vitro and in vivo studies involving this compound.
Key Signaling Pathways
The primary signaling cascades initiated by CX3CR1 activation that are relevant to JMS-17-2 studies are the PI3K/Akt and MAPK/ERK pathways. Both pathways play crucial roles in cell survival, proliferation, and migration. A simplified representation of the CX3CR1 signaling pathway is depicted below.
Types of Negative Controls for this compound Studies
A robust experimental design for JMS-17-2 studies should incorporate a combination of the following negative controls:
-
Vehicle Control: This is the most fundamental control and accounts for the effects of the solvent used to dissolve this compound.
-
Structurally Similar Inactive Analog: An ideal negative control is a molecule with a chemical structure that is highly similar to JMS-17-2 but does not bind to or inhibit CX3CR1. This type of control helps to distinguish target-specific effects from non-specific effects of the chemical scaffold.
-
Genetic Controls (CX3CR1 Knockdown/Knockout): Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CX3CR1 in the experimental cell line provides a powerful way to confirm that the effects of JMS-17-2 are mediated through its intended target.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for key experiments to compare the effects of JMS-17-2 with the appropriate negative controls.
Experimental Workflow
The general workflow for in vitro experiments is illustrated below.
Western Blot Analysis of Downstream Signaling
Objective: To determine if JMS-17-2 specifically inhibits the phosphorylation of Akt and ERK, key downstream effectors of CX3CR1 signaling.
Methodology:
-
Cell Culture: Plate CX3CR1-expressing cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treatment: Pre-treat the cells with JMS-17-2 (e.g., 100 nM), the vehicle control, or a structurally similar inactive analog (if available) for 1-2 hours.
-
Stimulation: Stimulate the cells with the CX3CR1 ligand, CX3CL1 (e.g., 50 ng/mL), for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes:
| Treatment Group | p-Akt Levels (Normalized) | p-ERK Levels (Normalized) |
| Vehicle Control + CX3CL1 | High | High |
| Inactive Analog + CX3CL1 | High | High |
| JMS-17-2 + CX3CL1 | Low | Low |
| CX3CR1 Knockdown + CX3CL1 | Low | Low |
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of JMS-17-2 on cancer cell migration towards a CX3CL1 gradient.
Methodology:
-
Cell Preparation: Culture CX3CR1-expressing cells and serum-starve them for 12-24 hours. Resuspend the cells in a serum-free medium.
-
Treatment: Pre-incubate the cells with JMS-17-2, vehicle control, or an inactive analog for 1 hour.
-
Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add a medium containing CX3CL1 as a chemoattractant to the lower chamber. Add the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Elute the crystal violet and measure the absorbance at 570 nm, or count the number of migrated cells in several random fields under a microscope.
Expected Outcomes:
| Treatment Group | Relative Cell Migration (%) |
| Vehicle Control | 100 |
| Inactive Analog | ~100 |
| JMS-17-2 | Significantly < 100 |
| CX3CR1 Knockdown | Significantly < 100 |
Cell Proliferation Assay (e.g., MTT or BrdU Assay)
Objective: To evaluate the impact of JMS-17-2 on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed CX3CR1-expressing cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of JMS-17-2, the vehicle control, or an inactive analog.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
BrdU Assay:
-
Add BrdU to the wells and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody.
-
Add a substrate and measure the colorimetric or fluorescent signal.
-
Expected Outcomes:
| Treatment Group | Relative Cell Proliferation (%) |
| Vehicle Control | 100 |
| Inactive Analog | ~100 |
| JMS-17-2 | < 100 (dose-dependent decrease) |
| CX3CR1 Knockdown | < 100 |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fractalkine stimulates angiogenesis by activating the Raf-1/MEK/ERK- and PI3K/Akt/eNOS-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractalkine/CX3CR1 induces apoptosis resistance and proliferation through the activation of the AKT/NF-κB cascade in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CX3CL1/CX3CR1 signaling targets for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule versus Antibody-Based CX3CR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the Fractalkine Receptor
The CX3C chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), represent a critical signaling axis in the recruitment and function of various immune cells, including monocytes, macrophages, and T-cells.[1][2] This pathway's involvement in a multitude of inflammatory and neoplastic diseases has positioned it as a compelling therapeutic target.[3][4] Inhibition of CX3CR1 signaling can be achieved through two primary modalities: small molecule antagonists and antibody-based therapies. This guide provides a head-to-head comparison of these approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific applications.
At a Glance: Small Molecules vs. Antibodies for CX3CR1 Inhibition
| Feature | Small Molecule Inhibitors | Antibody-Based Inhibitors |
| Mechanism of Action | Typically allosteric or competitive antagonists that bind to the receptor, preventing ligand binding or conformational changes required for signaling. | Bind to the extracellular domain of CX3CR1, sterically hindering ligand binding or inducing receptor internalization. Can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Specificity | Can be highly selective for CX3CR1, but off-target effects on other GPCRs are a potential concern.[5] | Generally exhibit high specificity for the target epitope on CX3CR1. |
| Pharmacokinetics | Shorter half-life, often requiring more frequent dosing. Oral bioavailability is a key advantage for some compounds.[6][7] | Longer half-life, allowing for less frequent administration (e.g., subcutaneous or intravenous). |
| Tissue Penetration | Can be designed to cross biological membranes, including the blood-brain barrier, enabling targeting of CNS-resident immune cells like microglia.[6] | Limited ability to cross the blood-brain barrier. |
| Immunogenicity | Generally low immunogenicity. | Potential for inducing an anti-drug antibody (ADA) response, which can affect efficacy and safety. |
| Manufacturing | Chemical synthesis is typically more straightforward and cost-effective. | Complex and costly manufacturing process involving cell culture and purification. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative small molecule and antibody-based CX3CR1 inhibitors, compiled from preclinical and clinical studies.
Table 1: Small Molecule CX3CR1 Inhibitors - Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| AZD8797 (KAND567) | Human CX3CR1 | Radioligand Binding | Ki: 3.9 nM | >700-fold vs. CXCR2 (Ki: 2800 nM) | [8] |
| Rat CX3CR1 | Radioligand Binding | Ki: 7 nM | - | [6] | |
| JMS-17-2 | Human CX3CR1 | Functional Assay | IC50: 0.32 nM | Potent and selective | [8] |
| Fosrugocrixan | Human CX3CR1 | Antagonist Activity | - | Exhibits anti-inflammatory activity | [8] |
| AZD0233 | Human CX3CR1 | Antagonist Activity | - | Orally active | [8] |
Table 2: Antibody-Based CX3CR1 Inhibitors - Binding Affinity and Functional Activity
| Antibody | Target | Assay Type | EC50 / Kd | Functional Effect | Reference |
| E6011 (humanized mAb) | Human CX3CL1 | - | - | Attenuated disease in a clinical trial for RA. | [9] |
| Anti-CX3CR1 mAb (clone 1C11) | Mouse CX3CR1 | FACS Binding | EC50: 0.09 µg/ml (~0.6 nM) | Blocks CX3CL1 binding and inhibits tumor cell migration. | [5][10] |
| BI 655088 (VHH antibody) | Human CX3CR1 | Ligand Competition | IC50: 0.43 nM (in presence of HSA) | Blocks fractalkine-induced signaling and reduces atherosclerosis progression in mice. | [11] |
| F1 (peptide antagonist) | Human CX3CR1 | - | - | Inhibited CX3CL1-induced calcium signaling and chemotaxis. Reduced leukocyte recruitment in a mouse model of peritonitis. | [3][12] |
Experimental Methodologies
Detailed protocols are crucial for the interpretation and replication of experimental findings. Below are summaries of key assays used to characterize CX3CR1 inhibitors.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an inhibitor to block the migration of CX3CR1-expressing cells towards a CX3CL1 gradient.
-
Cell Preparation: CX3CR1-expressing cells (e.g., monocytes, T-cells, or transfected cell lines) are cultured and serum-starved.
-
Inhibitor Treatment: Cells are pre-incubated with the small molecule inhibitor or antibody at various concentrations.
-
Assay Setup: A Boyden chamber with a porous membrane (e.g., 8 µm) is used. The lower chamber is filled with media containing CX3CL1 as a chemoattractant. The inhibitor-treated cells are added to the upper chamber.
-
Incubation: The chamber is incubated for a period to allow for cell migration.
-
Quantification: Migrated cells on the lower side of the membrane are stained and counted. The percentage of inhibition is calculated relative to the untreated control.[5][10]
Radioligand Binding Assay
This assay measures the affinity of a small molecule inhibitor for CX3CR1.
-
Membrane Preparation: Cell membranes expressing CX3CR1 are prepared from cultured cells or tissues.
-
Assay Reaction: Membranes are incubated with a radiolabeled CX3CL1 ligand (e.g., ¹²⁵I-CX3CL1) and varying concentrations of the unlabeled small molecule inhibitor.
-
Separation: The reaction mixture is filtered to separate bound from free radioligand.
-
Detection: The radioactivity of the filter-bound complex is measured.
-
Data Analysis: The Ki (inhibitor constant) is calculated from the competition binding curve.[6]
In Vivo Efficacy in a Disease Model (e.g., Experimental Autoimmune Encephalomyelitis - EAE)
This protocol evaluates the therapeutic potential of a CX3CR1 inhibitor in a preclinical model of multiple sclerosis.
-
Disease Induction: EAE is induced in susceptible rodent strains (e.g., Dark Agouti rats) by immunization with a myelin-derived peptide, such as MOG₁₋₁₂₅.
-
Treatment: The small molecule inhibitor (e.g., AZD8797) is administered, for example, via continuous subcutaneous infusion, starting before or after disease onset.
-
Clinical Scoring: Animals are monitored daily for clinical signs of paralysis and scored on a standardized scale.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation, demyelination, and axonal damage.
-
Outcome Measures: Efficacy is determined by a reduction in clinical scores and pathological signs in the treated group compared to the vehicle control group.[6][7]
Visualizing the Molecular Landscape
To better understand the context of CX3CR1 inhibition, the following diagrams illustrate the signaling pathway and a comparative workflow.
Caption: CX3CR1 signaling cascade upon ligand binding.
Caption: Comparative workflow for inhibitor development.
Caption: Logical relationship of inhibitor characteristics.
Conclusion
Both small molecule and antibody-based inhibitors of CX3CR1 present viable and promising therapeutic strategies. The choice between these modalities will ultimately depend on the specific therapeutic context. Small molecules may be favored for conditions requiring oral administration and penetration of the central nervous system. Conversely, antibody-based therapies offer the advantages of high specificity and prolonged duration of action, which may be beneficial for chronic inflammatory conditions. As research in this area continues to evolve, a deeper understanding of the nuanced differences in their biological effects will further guide the development of next-generation CX3CR1-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue-specific Role of CX3CR1 Expressing Immune Cells and Their Relationships with Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? [frontiersin.org]
- 4. Pathophysiological Roles of the CX3CL1-CX3CR1 Axis in Renal Disease, Cardiovascular Disease, and Cancer [mdpi.com]
- 5. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 11. VHH antibody targeting the chemokine receptor CX3CR1 inhibits progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Validating ERK Phosphorylation Inhibition by JMS-17-2 Hydrochloride: A Western Blot Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JMS-17-2 hydrochloride's performance in inhibiting ERK phosphorylation against other alternatives, supported by detailed experimental data and protocols.
This compound is a novel small-molecule antagonist of the CX3CR1 chemokine receptor.[1][2][3] Emerging research has demonstrated its ability to impair metastatic seeding and colonization of breast cancer cells, with a mechanism that involves the dose-dependent inhibition of ERK phosphorylation.[1][4] This guide outlines the use of Western blotting to validate this inhibitory effect, comparing JMS-17-2 with other known inhibitors of the MAPK/ERK signaling pathway.
The MAPK/ERK Signaling Pathway and JMS-17-2 Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] The activation of ERK1/2 is mediated by the upstream kinases MEK1 and MEK2.[5] JMS-17-2, by antagonizing the CX3CR1 receptor, has been shown to effectively suppress the phosphorylation of ERK, thereby inhibiting this pro-tumorigenic signaling cascade.[1]
Comparative Analysis of ERK Phosphorylation Inhibition
To quantitatively assess the efficacy of JMS-17-2 in inhibiting ERK phosphorylation, a Western blot analysis can be performed. This allows for the direct measurement of the levels of phosphorylated ERK (p-ERK) relative to total ERK. For a comprehensive comparison, other well-characterized inhibitors targeting the ERK pathway, such as MEK inhibitors (e.g., Trametinib, Selumetinib), can be included.[8][9]
| Inhibitor | Target | Concentration (µM) | % Inhibition of p-ERK (relative to vehicle) |
| Vehicle (DMSO) | - | - | 0% |
| JMS-17-2 | CX3CR1 | 0.1 | 25% |
| 1 | 60% | ||
| 10 | 95% | ||
| Trametinib | MEK1/2 | 0.01 | 40% |
| 0.1 | 85% | ||
| 1 | 98% | ||
| U0126 | MEK1/2 | 1 | 30% |
| 10 | 75% | ||
| 20 | 90% |
Table 1: Comparative Inhibition of ERK Phosphorylation. Hypothetical data representing the percentage inhibition of ERK phosphorylation in a cancer cell line treated with various inhibitors for a specified time, as determined by densitometric analysis of Western blot results.
Detailed Experimental Protocol: Western Blot for p-ERK and Total ERK
The following protocol provides a step-by-step guide for performing a Western blot to analyze the inhibition of ERK phosphorylation.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors (e.g., Trametinib) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. A non-stimulated control should be included.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[10]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To probe for total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody for total ERK1/2.[10][11]
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
References
- 1. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mini review: The FDA-approved prescription drugs that target the MAPK signaling pathway in women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
a cross-study comparison of the anti-cancer effects of different CX3CR1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The chemokine receptor CX3CR1, and its ligand CX3CL1 (fractalkine), have emerged as a critical axis in cancer progression. This signaling pathway is implicated in tumor cell proliferation, survival, migration, and metastasis, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of the anti-cancer effects of different CX3CR1 inhibitors, supported by experimental data from preclinical studies.
Quantitative Comparison of CX3CR1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of various CX3CR1 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and assay conditions.
Table 1: In Vitro Efficacy of Small Molecule CX3CR1 Inhibitors
| Inhibitor | Type | Cancer Cell Line | Assay | IC50/EC50 | Citation |
| JMS-17-2 | Small Molecule Antagonist | SKBR3 (Breast Cancer) | ERK Phosphorylation Inhibition | ~10 nM | [1] |
| MDA-MB-231 (Breast Cancer) | Migration Assay | Effective at 10 nM | [1] | ||
| AZD8797 (KAND567) | Small Molecule Allosteric Modulator | RPMI-8226 (B-lymphocyte) | Adhesion Assay | IC50 of 5.8 nM | [2] |
| CHO-hCX3CR1 | GTPγS Accumulation Assay | IC50 of 340 nM | [2] | ||
| E6130 | Small Molecule Modulator | Human Peripheral Blood NK Cells | Chemotaxis Assay | IC50 of 4.9 nM | [3] |
Table 2: In Vivo Efficacy of CX3CR1 Inhibitors
| Inhibitor | Type | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| JMS-17-2 | Small Molecule Antagonist | Breast Cancer Metastasis (MDA-MB-231 cells in mice) | 10 mg/kg, i.p. | Dramatically decreased the number of disseminated tumor cells to the skeleton. | [1] |
| Anti-CX3CR1 Monoclonal Antibody (clone 1C11) | Monoclonal Antibody | Colon Carcinoma (CT26 cells in mice) | Not specified | Reduced tumor growth and increased survival when combined with anti-PD-1 therapy. | [4] |
| AZD8797 (KAND567) | Small Molecule Allosteric Modulator | Chronic Lymphocytic Leukemia (CLL) | 250 and 1000 nM (in co-culture) | Selectively inhibited the growth of CLL cells in the presence of autologous monocytes. | [5] |
Experimental Methodologies
The anti-cancer effects of CX3CR1 inhibitors have been evaluated using a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Cell Migration (Boyden Chamber Assay)
The Boyden chamber assay is a widely used method to assess the effect of CX3CR1 inhibitors on cancer cell migration towards the CX3CL1 ligand.
-
Cell Culture and Preparation: Cancer cells expressing CX3CR1 (e.g., MDA-MB-231 breast cancer cells, CT26 colon carcinoma cells) are cultured in appropriate media. Prior to the assay, cells are serum-starved for 24 hours.
-
Inhibitor Treatment: The serum-starved cells are pre-incubated with the CX3CR1 inhibitor (e.g., JMS-17-2 at 10 nM, anti-CX3CR1 mAb at 10 µg/ml) for 30 minutes at 37°C.
-
Assay Setup: A Boyden chamber apparatus with an 8 µm pore size membrane is used. The lower chamber is filled with media containing the chemoattractant CX3CL1 (e.g., 100 ng/ml). The inhibitor-treated or control cells are seeded into the upper chamber.
-
Incubation and Analysis: The chamber is incubated for a period that allows for cell migration (typically 6-24 hours). After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of migration inhibition is calculated relative to the untreated control.
In Vivo Tumor Growth and Metastasis (Bioluminescence Imaging)
In vivo models are crucial for evaluating the systemic effects of CX3CR1 inhibitors on tumor progression and metastasis.
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mouse models are used.
-
Cell Line Preparation: Cancer cells (e.g., MDA-MB-231) are engineered to stably express a luciferase reporter gene.
-
Tumor Cell Inoculation: A suspension of luciferase-expressing cancer cells is injected into the mice. For metastasis models, intracardiac or tail vein injections are common to introduce cells into circulation. For primary tumor growth studies, cells are injected subcutaneously or orthotopically.
-
Inhibitor Administration: The CX3CR1 inhibitor is administered to the mice according to a predetermined dosing schedule (e.g., JMS-17-2 at 10 mg/kg, i.p.).
-
Bioluminescence Imaging: At various time points, mice are anesthetized and injected with the luciferase substrate, D-luciferin. The emitted light from the cancer cells is captured and quantified using an in vivo imaging system. This allows for the non-invasive monitoring of tumor growth and metastatic burden over time.
-
Data Analysis: The bioluminescent signal intensity is used to quantify tumor volume and metastatic lesions. The efficacy of the inhibitor is determined by comparing the tumor growth and metastasis in the treated group to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by CX3CR1 and a general workflow for evaluating CX3CR1 inhibitors.
Conclusion
The CX3CL1/CX3CR1 axis represents a promising therapeutic target in oncology. Preclinical studies on various CX3CR1 inhibitors, including small molecules like JMS-17-2 and AZD8797, and novel monoclonal antibodies, have demonstrated significant anti-cancer effects. These inhibitors effectively reduce tumor cell migration, inhibit metastatic seeding, and can suppress tumor growth.[1][4][5] The activation of CX3CR1 by its ligand CX3CL1 triggers several downstream signaling pathways, including PI3K/Akt, Src/FAK, and MAPK/ERK, which are crucial for cancer cell proliferation, survival, and invasion.[6][7][8]
The choice between a small molecule inhibitor and a monoclonal antibody may depend on the specific therapeutic context, considering factors like target specificity, pharmacokinetic properties, and potential for combination therapies. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these CX3CR1 inhibitors in various cancer types.
References
- 1. fatatislab.org [fatatislab.org]
- 2. researchgate.net [researchgate.net]
- 3. CX3CR1 Monoclonal Antibody (A5C7) (MA5-44973) [thermofisher.com]
- 4. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of JMS-17-2 Hydrochloride for the CX3CR1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
JMS-17-2 hydrochloride is a potent and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), a key mediator in various physiological and pathological processes, including inflammation and cancer metastasis.[1][2][3] Establishing the specificity of this small molecule inhibitor for its intended target is paramount for its validation as a research tool and its potential development as a therapeutic agent. This guide provides a comparative framework for confirming the specificity of JMS-17-2 for CX3CR1, outlining key experiments, presenting comparative data with other known CX3CR1 antagonists, and offering detailed experimental protocols.
Comparative Analysis of CX3CR1 Antagonists
To objectively assess the specificity of JMS-17-2, its performance should be compared against other well-characterized CX3CR1 antagonists. This guide includes data for AZD8797 (also known as KAND567), a potent, orally available allosteric antagonist, and F1, an engineered N-terminus-modified analog of the natural ligand CX3CL1.[4][5][6][7]
Table 1: In Vitro Binding Affinity of CX3CR1 Antagonists
| Compound | Target | Assay Type | Affinity Constant | Reference |
| JMS-17-2 | Human CX3CR1 | Functional (pERK IC50) | 0.32 nM | [1][8] |
| AZD8797 (KAND567) | Human CX3CR1 | Radioligand Binding (Ki) | 3.9 nM | [4][7][9] |
| F1 | Human CX3CR1 | Radioligand Binding (Kd) | ~Native CX3CL1 | [5][10] |
Note: While a direct radioligand binding Ki value for JMS-17-2 is not publicly available, its exceptionally low IC50 in a key functional assay is a strong indicator of high-affinity binding.
Table 2: Functional Potency of CX3CR1 Antagonists
| Compound | Assay Type | Cell Type | Potency (IC50) | Reference |
| JMS-17-2 | Chemotaxis | Breast Cancer Cells | ~10 nM | [8] |
| AZD8797 (KAND567) | Flow Adhesion | Human B-lymphocyte cell line | 6 nM | [4] |
| F1 | Calcium Flux | Human PBMC | 5-50 nM | [5][10] |
| F1 | Chemotaxis | Human PBMC | 5-50 nM | [5][10] |
Table 3: Selectivity Profile of CX3CR1 Antagonists
| Compound | Off-Target | Assay Type | Result | Reference |
| JMS-17-2 | CXCR1, CXCR2, CXCR4 | Not specified | No activity at 1µM | [11] |
| AZD8797 (KAND567) | CXCR2 | Radioligand Binding (Ki) | 2800 nM (>700-fold selective) | [4][7] |
Experimental Protocols for Specificity Confirmation
A multi-faceted approach employing a combination of binding, functional, and cellular assays is essential to rigorously confirm the specificity of JMS-17-2 for CX3CR1.
Competitive Radioligand Binding Assay
This assay directly measures the ability of JMS-17-2 to displace a radiolabeled ligand from the CX3CR1 receptor, allowing for the determination of its binding affinity (Ki).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CX3CR1.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-CX3CL1), and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from free radioligand via filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of JMS-17-2 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[12]
Functional Assays
Functional assays assess the ability of JMS-17-2 to inhibit the downstream signaling pathways activated by CX3CR1 upon binding to its natural ligand, CX3CL1.
CX3CR1 activation leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[11]
Methodology:
-
Cell Culture: Culture a CX3CR1-expressing cell line (e.g., breast cancer cell line MDA-MB-231 or SKBR3) to sub-confluency.
-
Starvation: Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of CX3CL1.
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal. Plot the normalized values against the JMS-17-2 concentration to determine the IC50.[13][14][15]
CX3CR1 is a G-protein coupled receptor (GPCR) that, upon activation, can induce an increase in intracellular calcium concentration.[16]
Methodology:
-
Cell Loading: Load CX3CR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Treatment: Add varying concentrations of this compound to the cells.
-
Stimulation: Stimulate the cells with CX3CL1.
-
Fluorescence Measurement: Continuously measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Data Analysis: Determine the inhibitory effect of JMS-17-2 by comparing the calcium response in its presence to the response with CX3CL1 alone.[16][17][18][19]
Cellular Chemotaxis Assay
This assay evaluates the ability of JMS-17-2 to block the migration of cells towards a gradient of the chemoattractant CX3CL1.
Methodology:
-
Assay Setup: Use a Boyden chamber or a similar migration assay system with a porous membrane.
-
Chemoattractant: Place CX3CL1 in the lower chamber of the assay plate.
-
Cell Preparation: Pre-incubate CX3CR1-expressing cells with different concentrations of this compound.
-
Cell Seeding: Add the pre-treated cells to the upper chamber.
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Quantification: Stain and count the number of cells that have migrated to the lower side of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of JMS-17-2 to determine the IC50.[20][21][22]
Visualizing the Confirmation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: CX3CR1 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JMS-17-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD8797 | CXCR | TargetMol [targetmol.com]
- 7. Rugocrixan (KAND567, AZD8797) | CX3CR1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. grantome.com [grantome.com]
- 9. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bu.edu [bu.edu]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
- 20. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 21. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
a review of studies comparing the in vivo efficacy of various CX3CR1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The CX3CL1/CX3CR1 signaling axis plays a pivotal role in mediating the migration and infiltration of immune cells, making it a compelling target for therapeutic intervention in a variety of inflammatory diseases and cancer. This guide provides a comparative overview of the in vivo efficacy of several prominent CX3CR1 antagonists, including the small molecule inhibitor AZD8797, the monoclonal antibody E6011, the small molecule antagonist JMS-17-2, and an engineered CX3CL1 analogue known as F1. The information is compiled from preclinical and clinical studies to aid researchers in selecting appropriate tools for their investigations and to inform ongoing drug development efforts.
The CX3CL1/CX3CR1 Signaling Pathway
The interaction between the chemokine CX3CL1 (also known as fractalkine) and its receptor CX3CR1 initiates a cascade of intracellular signaling events that are crucial for the directed migration and adhesion of leukocytes, including monocytes, macrophages, NK cells, and a subset of T cells.[1][2] CX3CL1 is unique among chemokines as it exists in both a membrane-bound form, which mediates cell adhesion, and a soluble form, which acts as a chemoattractant.[1][3] Upon ligand binding, CX3CR1, a G protein-coupled receptor (GPCR), activates several downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, ultimately leading to cellular responses such as chemotaxis, survival, and proliferation.[4][5]
Comparative Efficacy of CX3CR1 Antagonists
The following sections detail the in vivo efficacy of four distinct CX3CR1 antagonists across various disease models. The data is presented in tabular format to facilitate comparison.
AZD8797: A Small Molecule Inhibitor
AZD8797 is a potent and selective small-molecule antagonist of CX3CR1 that has demonstrated efficacy in several preclinical models of inflammatory diseases.[6][7]
Table 1: In Vivo Efficacy of AZD8797 in a Rat Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) [8][9]
| Dose | Administration Route | Key Findings |
| 32 µmol/kg/day | Subcutaneous osmotic minipump | Significant reduction in clinical score of EAE. |
| 64 µmol/kg/day | Subcutaneous osmotic minipump | More pronounced reduction in clinical score and significantly reduced incidence of relapse (only 1 out of 20 rats relapsed compared to 16 out of 20 in the vehicle group).[9] |
| 39 µmol/kg/day | Subcutaneous osmotic minipump | Significant reduction in the daily mean clinical score of EAE.[8] |
| 78 µmol/kg/day | Subcutaneous osmotic minipump | Strong reduction in the daily mean clinical score of EAE.[8] |
Experimental Protocol: MOG-Induced EAE in Dark Agouti Rats [8] Female Dark Agouti rats were immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) to induce EAE. AZD8797 was administered via subcutaneously implanted osmotic minipumps, starting either before the onset of disease or after the acute phase. Clinical scores were assessed daily to monitor disease severity. At the end of the study, spinal cords were collected for histopathological analysis of inflammation, demyelination, and axonal degeneration.
E6011: A Humanized Monoclonal Antibody
E6011 is a humanized monoclonal antibody that targets CX3CL1, thereby preventing its interaction with CX3CR1. It has been evaluated in clinical trials for the treatment of rheumatoid arthritis (RA).[10][11][12]
Table 2: Efficacy of E6011 in Patients with Rheumatoid Arthritis (Phase II Clinical Trial) [10][11]
| Dose | Administration Route | Efficacy Endpoint (ACR20 Response Rate) |
| 100 mg | Subcutaneous | Week 12: 39.3% Week 24: 39.3% |
| 200 mg | Subcutaneous | Week 12: 48.1% Week 24: 53.7% (statistically significant vs. placebo) |
| 400/200 mg | Subcutaneous | Week 12: 46.3% Week 24: 57.4% (statistically significant vs. placebo) |
| Placebo | Subcutaneous | Week 12: 37.0% Week 24: 35.2% |
Experimental Protocol: Phase II Study in RA Patients [10][11] Patients with moderate-to-severe RA with an inadequate response to methotrexate (B535133) were enrolled. They received subcutaneous injections of E6011 or placebo at weeks 0, 1, and 2, and then every 2 weeks for up to 24 weeks. The primary endpoint was the American College of Rheumatology 20% (ACR20) improvement criteria at week 12.
JMS-17-2: A Novel Small Molecule Antagonist
JMS-17-2 is a small-molecule antagonist of CX3CR1 that has shown promise in preclinical models of cancer metastasis.[13][14][15]
Table 3: In Vivo Efficacy of JMS-17-2 in a Mouse Model of Breast Cancer Metastasis [13][15]
| Dose | Administration Route | Key Findings |
| 10 mg/kg | Intraperitoneal (twice daily) | Significant reduction in the number of metastatic lesions and overall tumor burden in a model of established metastases.[13] |
| 10 nM (pre-incubation) | Intracardiac injection | Significant decrease in skeletal disseminated tumor cells (DTCs) 24 hours after cancer cell inoculation.[15] |
| 10 mg/kg | Intraperitoneal | Comparable and significant decrease in skeletal DTCs as detected 24 hours after cancer cell inoculation.[15] |
Experimental Protocol: Breast Cancer Metastasis Mouse Model [13][15] Human breast cancer cells (MDA-MB-231) were inoculated into immunodeficient mice via intracardiac injection to model metastatic seeding. For established metastases, tumor cells were allowed to grow for one week before treatment initiation. JMS-17-2 was administered intraperitoneally. Tumor growth and metastasis were monitored using in vivo bioluminescence imaging.
F1 Analogue: An Engineered CX3CL1 Antagonist
The F1 analogue is an engineered version of the N-terminus of CX3CL1 that acts as a potent CX3CR1 antagonist.[16][17][18][19]
Table 4: In Vivo Efficacy of F1 Analogue in a Mouse Model of Peritonitis [16][17]
| Dose | Administration Route | Key Findings |
| 50 µg | Intraperitoneal | Strongly inhibited the accumulation of monocyte/macrophages in a thioglycollate-induced peritonitis model. |
Experimental Protocol: Thioglycollate-Induced Peritonitis in Mice [16][17] Peritonitis was induced in mice by intraperitoneal injection of thioglycollate. The F1 analogue was administered 14 hours after the thioglycollate injection. Leukocytes recruited to the peritoneal cavity were collected and analyzed by flow cytometry to quantify the number of macrophages and neutrophils.
Summary and Conclusion
This guide provides a snapshot of the in vivo efficacy of four different CX3CR1 antagonists. The data clearly indicates that targeting the CX3CL1/CX3CR1 axis is a viable therapeutic strategy for a range of diseases.
-
AZD8797 has demonstrated robust efficacy in a preclinical model of multiple sclerosis, significantly reducing disease severity and relapse rates.
-
E6011 has shown modest but statistically significant efficacy in a Phase II clinical trial for rheumatoid arthritis, particularly at higher doses.
-
JMS-17-2 exhibits potent anti-metastatic effects in a preclinical model of breast cancer, suggesting its potential in oncology.
-
The F1 analogue effectively reduces inflammatory cell infiltration in a model of acute inflammation.
It is important to note that direct comparisons of the potency and efficacy of these antagonists are challenging due to the different disease models, species, and endpoints used in the cited studies. However, the collective evidence strongly supports the continued investigation of CX3CR1 antagonists as a promising class of therapeutic agents. Future head-to-head preclinical studies in standardized models would be invaluable for a more direct comparison and to guide the clinical development of these and other novel CX3CR1 inhibitors.
The provided experimental protocols and the signaling pathway diagram offer a foundational understanding for researchers aiming to work with these compounds or to further explore the biology of the CX3CL1/CX3CR1 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Role of CX3CL1 (Fractalkine) and Its Receptor CX3CR1 in Traumatic Brain and Spinal Cord Injury: Insight into Recent Advances in Actions of Neurochemokine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of E6011, an Anti-Fractalkine Monoclonal Antibody, in Patients With Active Rheumatoid Arthritis With Inadequate Response to Methotrexate: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. A phase 2 study of E6011, an anti-Fractalkine monoclonal antibody, in patients with rheumatoid arthritis inadequately responding to biological disease-modifying antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibition of the chemokine receptor, CX3CR1, reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fractalkine (CX3CL1) and Its Receptor CX3CR1: A Promising Therapeutic Target in Chronic Kidney Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of JMS-17-2 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of JMS-17-2 hydrochloride, a research-grade chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of hazardous laboratory chemical waste and hydrochloride compounds.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with federal, state, and local regulations.[1]
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment is crucial. As a hydrochloride salt of a complex organic molecule, this compound should be handled as a potentially hazardous chemical.[2]
Immediate Safety and Handling Precautions:
-
Conduct all handling and disposal activities within a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Avoid direct contact with skin and eyes.[3]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.[5][6][7][8] | Protects against chemical splashes, powders, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] | Prevents skin contact and absorption of the chemical. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or higher risk of splashes, a chemical-resistant apron or suit may be necessary.[5][6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a chemical fume hood. If not, a respirator with an appropriate cartridge should be used.[6][7][8] | Prevents inhalation of airborne particles or vapors. |
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[9][10][11]
-
Solid Waste: Collect any materials that have come into contact with this compound, such as contaminated gloves, pipette tips, vials, and bench paper, in a designated, puncture-resistant container lined with a chemically compatible bag.[1] This container should be clearly labeled for chemical waste.
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[1]
Step 3: Container Management and Labeling
Proper container management is a key aspect of laboratory safety and regulatory compliance.
-
Container Type: Use a chemically resistant container with a secure, leak-proof screw-on cap.[2][13] Whenever possible, reuse the original container for the corresponding waste.[10]
-
Labeling: As soon as you begin accumulating waste, the container must be clearly labeled.[12][14] The label must include:
-
Storage: Keep waste containers closed at all times, except when adding waste.[16][17] Store the container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[1][18]
Step 4: Disposal Procedures
The final step is to arrange for the pickup and disposal of the chemical waste through the proper channels.
-
Contact EHS: Schedule a pickup for your hazardous waste with your institution's Environmental Health and Safety (EHS) department.[1]
-
Documentation: Complete any necessary paperwork required by your institution for waste disposal.
-
Empty Containers: Any empty containers that held this compound must be triple-rinsed with an appropriate solvent.[12][17] The rinsate must be collected and treated as hazardous waste.[12][17] After triple-rinsing and allowing the container to air-dry, deface the original label, and it may then be disposed of as regular laboratory trash or recycling.[2][18]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for the disposal of this compound.
Caption: Logical relationships in chemical disposal safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
- 8. youtube.com [youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. boomwaste.com [boomwaste.com]
- 12. vumc.org [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Laboratory Personnel: Essential Protocols for Handling JMS-17-2 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical entities like JMS-17-2 hydrochloride, a potent and selective CX3CR1 antagonist, are paramount for ensuring both personal safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS), any new or uncharacterized compound should be treated as hazardous. This guide provides a procedural framework for the responsible use and disposal of this compound in a laboratory setting.
A thorough risk assessment is the foundational step in determining the appropriate level of personal protective equipment (PPE) and handling procedures.[1][2][3] Given that this compound is a potent small-molecule antagonist, a cautious approach is warranted.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, categorized by the risk level of the laboratory activity.
| Risk Level | Activity Examples | Recommended PPE |
| Low | - Handling dilute solutions in a well-ventilated area.- Transporting sealed containers. | - Nitrile gloves- Safety glasses with side shields- Standard lab coat |
| Medium | - Weighing the powdered compound.- Preparing stock solutions.- Performing in-vitro assays. | - Double-gloving with nitrile gloves- Chemical splash goggles- Chemical-resistant lab coat- Use of a chemical fume hood is mandatory |
| High | - Handling the pure, undiluted compound.- Procedures with a high risk of aerosol generation.- Responding to a spill. | - Double-gloving with nitrile or heavy-duty chemically resistant outer gloves over a flexible laminate inner glove.[4]- Face shield and chemical splash goggles.[4]- Chemical-resistant lab coat or coveralls.- Respiratory protection (e.g., N95 or higher, based on a formal risk assessment).- All work must be conducted in a certified chemical fume hood or glove box. |
It is crucial to wear appropriate attire in the laboratory, including long pants and closed-toe shoes, to minimize skin exposure.[5]
Operational Plan for Safe Handling
This procedural guidance outlines the lifecycle of this compound within the laboratory, ensuring safety at every step.
-
Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage. Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage location should be clearly labeled with appropriate hazard warnings.
-
Engineering Controls : All work involving the handling of powdered or concentrated forms of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene : After handling the compound, and before leaving the laboratory, always wash hands thoroughly. Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill : For small spills, use an appropriate absorbent material while wearing full high-risk PPE.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[2]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with the antagonist, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[2][6] Do not mix this waste with other chemical streams to avoid unknown reactions.[6]
-
Waste Containers : Use compatible, leak-proof containers for both solid and liquid waste.[6] Containers should be clearly labeled as "Hazardous Waste" and include the name of the compound.
-
Storage of Waste : Store waste containers in a designated satellite accumulation area within the laboratory.[6]
-
Final Disposal : When the waste container is full, or the project is complete, contact your institution's EHS department for collection and disposal by a licensed hazardous waste contractor.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
